R 59-022 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C27H27ClFN3OS |
|---|---|
分子量 |
496.0 g/mol |
IUPAC名 |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C27H26FN3OS.ClH/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21;/h2-10,17-18H,11-16H2,1H3;1H |
InChIキー |
APNKGVNEUKASGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3.Cl |
製品の起源 |
United States |
Foundational & Exploratory
R 59-022 Hydrochloride: A Technical Guide to its Mechanism of Action as a Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 59-022 hydrochloride is a potent and cell-permeable inhibitor of diacylglycerol kinase (DGK). By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), R 59-022 effectively elevates intracellular levels of DAG, a critical second messenger. This accumulation of DAG leads to the activation of various downstream signaling pathways, most notably those mediated by protein kinase C (PKC). This technical guide provides an in-depth exploration of the mechanism of action of R 59-022, including its effects on key signaling cascades, quantitative inhibitory data, and detailed experimental protocols for studying its activity.
Core Mechanism of Action: Inhibition of Diacylglycerol Kinase
The primary molecular target of R 59-022 is diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to produce PA. This enzymatic reaction is a crucial regulatory node in lipid signaling, controlling the balance between the signaling activities of DAG and PA. R 59-022, by inhibiting DGK, shifts this balance towards an accumulation of DAG. This action is analogous to the effect of phosphodiesterase inhibitors on cyclic AMP signaling, as it potentiates the effects of the second messenger DAG by preventing its metabolism.
The inhibition of DGK by R 59-022 has been demonstrated in various cell types, including human red blood cell membranes and platelets. This inhibition leads to a marked elevation of DAG levels and a concomitant decrease in the formation of PA, particularly when inositol (B14025) lipid turnover is stimulated by agonists like thrombin.
Downstream Consequences of DGK Inhibition
The accumulation of intracellular DAG resulting from R 59-022 treatment leads to the activation of several downstream signaling pathways:
-
Protein Kinase C (PKC) Activation: DAG is a key activator of conventional and novel isoforms of protein kinase C (PKC). By increasing DAG availability, R 59-022 enhances the activity of PKC, leading to the phosphorylation of a wide array of downstream protein targets. This amplified PKC signaling is central to many of the cellular effects of R 59-022.
-
Modulation of Cellular Processes: The activation of PKC and other DAG-effector proteins by R 59-022 influences a variety of cellular functions, including:
-
Platelet Aggregation: R 59-022 potentiates thrombin-induced platelet aggregation and secretion.
-
Neutrophil Chemotaxis and Exocytosis: The compound induces neutrophil chemotaxis and modulates autoantibody-induced exocytosis.
-
Vascular Contraction: It has been shown to inhibit U46619-induced contractions in vascular smooth muscle.
-
Antiviral Activity: R 59-022 blocks the internalization of filoviruses, such as Ebola virus, by inhibiting macropinocytosis.
-
T-cell Activation: Inhibition of DGKα, a specific isoform inhibited by R 59-022, can enhance T-cell activation and IL-2 release.
-
Apoptosis in Cancer Cells: At higher concentrations, R 59-022 can induce apoptosis in glioblastoma cells.
-
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of R 59-022 against diacylglycerol kinase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values vary depending on the specific DGK isoform and the experimental conditions.
| Target | Experimental System | IC50 Value (µM) | Reference |
| Total DGK | Human red blood cell membranes (endogenous DAG) | 2.8 ± 1.5 | |
| Total DGK | Human red blood cell membranes (exogenous OAG) | 3.3 ± 0.4 | |
| Total DGK | Intact human platelets (OAG phosphorylation) | 3.8 ± 1.2 | |
| DGKα (Type I) | In vitro enzyme assay | ~25 | |
| DGKε (Type III) | In vitro enzyme assay | Moderately Inhibited | |
| DGKθ (Type V) | In vitro enzyme assay | Moderately Inhibited |
Signaling Pathways and Logical Relationships
The mechanism of action of R 59-022 can be visualized as a cascade of events initiated by the inhibition of DGK.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)
This protocol outlines a general method for determining the IC50 of R 59-022 against DGK isoforms using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human DGK isoform (e.g., DGKα, DGKε, DGKθ)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of R 59-022 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
R 59-022 or vehicle (DMSO)
-
Recombinant DGK enzyme
-
DAG substrate
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of R 59-022 relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Protein Kinase C (PKC) Activity Assay
This protocol describes a general method to measure the effect of R 59-022 on PKC activity in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, U87)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
PKC Activity Assay Kit (e.g., from Millipore or Abcam)
-
Phospho-specific antibodies for PKC substrates (for Western blot analysis)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of R 59-022 or vehicle for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
PKC Activity Measurement (Kit-based):
-
Follow the manufacturer's instructions for the specific PKC activity assay kit. This typically involves incubating the cell lysate with a PKC-specific substrate and ATP, followed by the detection of the phosphorylated substrate.
-
-
PKC Activity Measurement (Western Blot):
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the increase in PKC activity or substrate phosphorylation relative to the vehicle-treated control.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of diacylglycerol and diacylglycerol kinases in cellular signaling. Its ability to potently inhibit DGK and subsequently activate PKC-dependent pathways has been instrumental in elucidating the involvement of this signaling axis in a wide range of physiological and pathophysiological processes. The information and protocols provided in this guide offer a comprehensive resource for researchers utilizing R 59-022 in their studies.
An In-depth Technical Guide to the R 59-022 Hydrochloride Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 59-022 hydrochloride is a potent pharmacological agent recognized primarily for its role as a diacylglycerol kinase (DGK) inhibitor. By blocking the enzymatic conversion of diacylglycerol (DAG) to phosphatidic acid (PA), R 59-022 effectively elevates intracellular DAG levels, a critical second messenger. This accumulation of DAG principally activates the Protein Kinase C (PKC) family of serine/threonine kinases, initiating a cascade of downstream signaling events that influence a wide array of cellular processes. These processes include, but are not limited to, platelet aggregation, neurotransmitter release, and viral entry. Notably, R 59-022 also exhibits activity as a serotonin (B10506) (5-HT) receptor antagonist. This dual functionality necessitates careful consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of the this compound signaling pathway, including quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.
Core Mechanism of Action
The principal mechanism of action of this compound is the inhibition of diacylglycerol kinase (DGK). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial regulatory node in lipid signaling. By inhibiting DGK, R 59-022 disrupts this process, leading to the intracellular accumulation of DAG.[1]
DAG is a key second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC).[2][3] Activated PKC then phosphorylates a multitude of downstream substrate proteins, triggering a wide range of cellular responses. The potentiation of DAG signaling by R 59-022 is analogous to the effect of phosphodiesterase inhibitors on cyclic AMP (cAMP) signaling.[1]
In addition to its role as a DGK inhibitor, R 59-022 has been identified as a serotonin (5-HT) receptor antagonist.[4][5] This off-target activity should be taken into account when designing and interpreting experiments.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell/System | Reference |
| Diacylglycerol Kinase (endogenous DAG) | 2.8 ± 1.5 µM | Human red blood cell membranes | [1] |
| Diacylglycerol Kinase (exogenous OAG) | 3.3 ± 0.4 µM | Human red blood cell membranes | [1] |
| Diacylglycerol Kinase (OAG phosphorylation) | 3.8 ± 1.2 µM | Intact human platelets | [1] |
| Diacylglycerol Kinase α (DGKα) | ~25 µM | COS-7 cell lysates | [6] |
| Diacylglycerol Kinase α (DGKα) | 20 µM | In vitro activity assay | [7] |
| Diacylglycerol Kinase α (DGKα) | 19.7 ± 3.0 µM | In vitro activity assay | [6] |
Table 2: Serotonin Receptor Antagonist Activity of this compound
| Receptor Subtype | Ki Value | Comments | Reference |
| 5-HT2A | Not explicitly quantified for R 59-022, but structurally related to ritanserin (B1680649) (Ki = 0.45 nM) | R 59-022 is described as a 5-HT receptor antagonist. | [5][6] |
| 5-HT2C | Not explicitly quantified for R 59-022, but structurally related to ritanserin (Ki = 0.71 nM) | Dual activity as a DGKα inhibitor and serotonin receptor antagonist is noted. | [6] |
Table 3: In Vitro and In Vivo Experimental Conditions and Effects
| Experimental System | Concentration/Dosage | Incubation Time/Duration | Observed Effect | Reference |
| HeLa and U87 cells | 40 µM | 30 minutes | Activation of PKC | [4] |
| HeLa cells | 40 µM | 30 minutes | Increased phosphorylation of PKC downstream targets by ~2.5-fold | [3] |
| Human Platelets | 10 µM | 1 minute | Potentiation of thrombin-induced aggregation | [4] |
| Chromaffin cells | 30 µM | 0-60 minutes | Increased release of Noradrenaline | [4] |
| Vero cells | 0-10 µM | 4 hours | Blocks Ebola Virus GP-mediated entry | [4] |
| SCID mice with U87 GBM cells | 2 mg/kg (i.p.) | 12 days | Significantly increased median survival and decreased tumor volume | [3] |
Signaling Pathways
The primary signaling cascade initiated by this compound involves the inhibition of DGK, leading to the accumulation of DAG and subsequent activation of PKC. Downstream of PKC, a multitude of cellular processes are affected.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)
This protocol outlines a non-radioactive method to determine the inhibitory activity of R 59-022 on DGK, adapted from a chemiluminescent assay format.[2]
Materials:
-
Recombinant human DGK isozyme (e.g., DGKα)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)
-
ATP
-
DGK reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white-walled microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DGK reaction buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate in DGK reaction buffer to the desired working concentrations.
-
Reaction Setup: In a 96-well plate, add the DGK enzyme, DAG substrate, and varying concentrations of R 59-022 or vehicle (DMSO) control.
-
Initiation of Reaction: Pre-incubate the enzyme with the inhibitor for 30 minutes at 30°C.[2] Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[2]
-
Detection of ADP: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of DGK activity against the logarithm of the R 59-022 concentration to determine the IC50 value.
Western Blot Analysis of PKC Activation
This protocol describes a general method for detecting the activation of PKC through the phosphorylation of its downstream targets in cultured cells treated with R 59-022.
Materials:
-
Cell line of interest (e.g., HeLa cells)[3]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of R 59-022 (e.g., 40 µM for HeLa cells) or DMSO for the specified time (e.g., 30 minutes).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and/or a loading control.
In Vivo Glioblastoma Mouse Model
This protocol provides an overview of an in vivo experiment using R 59-022 in a glioblastoma mouse model.[3]
Materials:
-
SCID (Severe Combined Immunodeficiency) mice
-
U87 glioblastoma cells
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Surgical and injection equipment
Procedure:
-
Tumor Cell Implantation: Surgically implant U87 glioblastoma cells into the desired location (e.g., intracranially) in SCID mice.
-
Treatment Regimen: After a predetermined period for tumor establishment, begin treatment with this compound. Administer the compound via intraperitoneal (i.p.) injection at a dosage of 2 mg/kg daily for a specified duration (e.g., 12 days).[3] A control group should receive vehicle injections.
-
Monitoring: Monitor the mice daily for signs of tumor progression, changes in body weight, and overall health.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the mice. Measure tumor volume and/or assess median survival time.
-
Data Analysis: Compare the tumor volume and survival rates between the R 59-022-treated group and the vehicle control group using appropriate statistical methods.
Conclusion
This compound is a valuable research tool for investigating signaling pathways mediated by diacylglycerol and Protein Kinase C. Its well-characterized inhibitory effect on diacylglycerol kinase allows for the targeted manipulation of this critical lipid signaling node. The provided quantitative data and detailed experimental protocols serve as a foundation for designing and executing robust experiments to further elucidate the complex cellular roles of the DGK-PKC signaling axis. Researchers should remain mindful of the compound's dual activity as a serotonin receptor antagonist and incorporate appropriate controls to ensure the specificity of their findings. The continued investigation of R 59-022 and its signaling pathway holds promise for advancing our understanding of various physiological and pathological processes.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xi'an ruixi Biological Technology Co [ruixibiotech.com]
- 6. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017177037A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of R 59-022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 59-022 hydrochloride is a potent and selective inhibitor of diacylglycerol kinase (DGK), a critical enzyme in lipid signaling pathways. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), R 59-022 elevates intracellular DAG levels, leading to the activation of protein kinase C (PKC) and subsequent modulation of various cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
R 59-022, with the chemical name 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a well-characterized inhibitor of diacylglycerol kinase (DGK).[1] Its hydrochloride salt is frequently utilized in research settings for its improved solubility and stability. The primary mechanism of action of R 59-022 is the inhibition of DGK, which leads to the accumulation of the second messenger diacylglycerol (DAG).[1][2] This accumulation, in turn, potentiates the activity of protein kinase C (PKC), a key enzyme involved in a multitude of cellular signaling cascades.[2]
The modulation of the DGK/PKC pathway by R 59-022 has been shown to impact a range of physiological and pathological processes, including platelet aggregation, neutrophil chemotaxis, and viral entry into host cells.[2][3][4] Notably, R 59-022 has been identified as an inhibitor of macropinocytosis, a form of endocytosis that is exploited by some pathogens, such as filoviruses, for cellular entry.[3] These diverse biological activities make R 59-022 a valuable tool for studying lipid signaling and a potential starting point for the development of novel therapeutics.
Physicochemical Properties and Data
A summary of the key physicochemical properties and inhibitory activities of R 59-022 is presented in the tables below.
Table 1: Physicochemical Properties of R 59-022
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₆FN₃OS | [2] |
| Molecular Weight | 459.58 g/mol | [2] |
| Appearance | Solid powder | [5] |
| CAS Number | 93076-89-2 | [2] |
Table 2: In Vitro Inhibitory Activity of R 59-022
| Target | Assay Condition | IC₅₀ (µM) | Reference |
| Diacylglycerol Kinase (DGK) | Endogenous diacylglycerol as substrate | 2.8 ± 1.5 | [1] |
| Diacylglycerol Kinase (DGK) | 1-Oleoyl-2-acetylglycerol (OAG) as substrate | 3.3 ± 0.4 | [1] |
| Phosphorylation of OAG to OAPA | In intact platelets | 3.8 ± 1.2 | [1] |
| DGKα | Non-radioactive assay | ~25 (ED₅₀) | [5] |
Table 3: Cellular Activities of R 59-022
| Cellular Process | Cell Type | Concentration (µM) | Effect | Reference |
| Platelet Aggregation | Human Platelets | 10 | Potentiates thrombin-induced aggregation | [2] |
| Neutrophil Chemotaxis | Rabbit Neutrophils | Not specified | Induces chemotaxis | [4] |
| Macropinocytosis | Vero Cells | 5 | Inhibition of dextran (B179266) uptake | [6][7] |
| EBOV GP-mediated Entry | Vero Cells | 0-10 | Blocks viral entry | [2] |
| PKC Activation | HeLa and U87 cells | 40 | Activates PKC | [2] |
Synthesis of this compound
3.1. General Synthetic Strategy (Hypothetical)
A plausible synthetic route could involve the following key steps:
-
Synthesis of the thiazolo[3,2-a]pyrimidine core: This could be achieved through the condensation of a substituted 2-aminothiazole (B372263) with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.
-
Introduction of the ethyl spacer: The core structure would then be functionalized with a two-carbon linker, likely through an alkylation reaction.
-
Coupling with the piperidine (B6355638) moiety: The final step would involve the coupling of the functionalized thiazolo[3,2-a]pyrimidine with 4-[(4-fluorophenyl)phenylmethylene]piperidine.
3.2. Preparation of this compound
Once the free base of R 59-022 is synthesized and purified, the hydrochloride salt can be prepared by dissolving the base in a suitable organic solvent (e.g., ethanol (B145695), isopropanol) and treating it with a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in ethanol or diethyl ether). The resulting salt would then be isolated by filtration or evaporation of the solvent. A common procedure involves dissolving the free base in a 10% ethanol solution containing 5 mM HCl to prepare a stock solution.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
4.1. Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol is adapted from a non-radioactive, luminescence-based assay.[5]
-
Materials:
-
DGK enzyme (e.g., recombinant human DGKα)
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
96-well microplates
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the DGK enzyme in kinase buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 30°C.
-
Initiate the reaction by adding a mixture of DAG substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of R 59-022 and determine the IC₅₀ value.
-
4.2. Macropinocytosis Inhibition Assay
This protocol is based on the uptake of fluorescently labeled dextran.[6][7]
-
Materials:
-
Vero cells (or other suitable cell line)
-
Cell culture medium
-
Fluorescein- or TMR-labeled high molecular weight (70 kDa) dextran
-
This compound
-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed Vero cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or EIPA for 30-60 minutes. Include a vehicle control.
-
Add fluorescently labeled dextran to the medium and incubate for 30 minutes at 37°C.
-
Wash the cells thoroughly with cold PBS to remove extracellular dextran.
-
Fix the cells with paraformaldehyde.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity or the number and size of fluorescent puncta per cell.
-
Calculate the percentage of inhibition of dextran uptake for each condition.
-
4.3. Platelet Aggregation Assay
This assay measures the effect of R 59-022 on platelet aggregation induced by an agonist like thrombin.
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Platelet agonist (e.g., thrombin)
-
This compound
-
Platelet aggregometer
-
-
Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to the aggregometer cuvette.
-
Add this compound at the desired concentration and incubate for a short period (e.g., 1 minute).
-
Initiate aggregation by adding the platelet agonist (e.g., a sub-maximal concentration of thrombin).
-
Record the change in light transmission over time as a measure of platelet aggregation.
-
Compare the aggregation curves of R 59-022-treated samples to the vehicle control.
-
4.4. Neutrophil Chemotaxis Assay
This protocol utilizes a Boyden chamber to assess the chemotactic effect of R 59-022.
-
Materials:
-
Isolated neutrophils (e.g., from rabbit peritoneal exudate)
-
Boyden chamber with a microporous membrane
-
Chemotaxis buffer
-
This compound
-
Chemoattractant (e.g., fMLP) as a positive control
-
Microscope
-
-
Procedure:
-
Place the chemoattractant or this compound in the lower compartment of the Boyden chamber. Use buffer alone as a negative control.
-
Place the microporous membrane over the lower compartment.
-
Add the suspension of neutrophils to the upper compartment.
-
Incubate the chamber at 37°C in a humidified atmosphere for a defined period to allow for cell migration.
-
Remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Compare the number of migrated cells in the presence of R 59-022 to the negative and positive controls.
-
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of R 59-022 Action
R 59-022 primarily acts by inhibiting diacylglycerol kinase (DGK), which alters the balance between diacylglycerol (DAG) and phosphatidic acid (PA). This leads to an accumulation of DAG, a key second messenger that activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
5.2. Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and subsequent biological characterization of this compound is depicted below.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of diacylglycerol kinase and the downstream signaling pathways it regulates. Its ability to modulate diverse cellular functions, including macropinocytosis, highlights its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a comprehensive resource for researchers interested in utilizing R 59-022 in their studies, offering detailed protocols and a summary of its known biological activities. Further research into the synthesis and specific applications of R 59-022 and its analogs is warranted to fully explore its therapeutic potential.
References
- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
R 59-022 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Structure, Chemical Properties, and Cellular Mechanisms of a Key Diacylglycerol Kinase Inhibitor
This technical guide provides a comprehensive overview of R 59-022 hydrochloride, a potent pharmacological agent widely utilized in cellular signaling research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and established experimental applications.
Core Chemical and Physical Properties
This compound, also known as DKGI-I hydrochloride, is a synthetic compound recognized for its inhibitory action on diacylglycerol kinases. Its fundamental properties are summarized below.
| Property | Data |
| IUPAC Name | 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride |
| Synonyms | DKGI-I hydrochloride, Diacylglycerol kinase inhibitor I hydrochloride |
| CAS Number | 93076-98-3 |
| Molecular Formula | C₂₇H₂₇ClFN₃OS |
| Molecular Weight | 496.04 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (e.g., 25 mg/mL or 55 mg/mL with sonication) and aqueous solutions with co-solvents. In vivo formulations often use a combination of DMSO, PEG300, Tween-80, and saline.[1] |
| Storage | Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1] |
Note: Data on melting point and boiling point are not consistently reported in the available literature.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting this conversion, R 59-022 effectively increases the intracellular concentration of DAG.
This accumulation of DAG has significant downstream consequences, most notably the activation of Protein Kinase C (PKC), a key family of enzymes involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. The IC₅₀ for DGK inhibition by R 59-022 is approximately 2.8 µM.[2]
Beyond its role as a DGK inhibitor, R 59-022 has also been identified as a 5-HT (serotonin) receptor antagonist.[1][2] This dual activity should be considered when interpreting experimental results.
The core signaling pathway affected by R 59-022 is illustrated below.
Experimental Protocols and Applications
This compound is a versatile tool for studying DAG-mediated signaling events. Below are summaries of common experimental applications and protocols.
Synthesis
Solution Preparation
-
In Vitro Stock Solutions: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then diluted in cell culture media to the desired final concentration for experiments. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.
-
In Vivo Formulations: For animal studies, a common method involves first dissolving the compound in DMSO, then sequentially adding co-solvents like PEG300 and Tween-80, and finally bringing it to the final volume with saline.[1] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare these solutions fresh for each use.[1]
Diacylglycerol Kinase (DGK) Inhibition Assay
The inhibitory activity of R 59-022 on DGK can be measured using various methods. A common approach is a non-radioactive, luminescence-based assay.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. DGK consumes ATP to phosphorylate DAG. Therefore, a decrease in DGK activity due to inhibition by R 59-022 results in a higher remaining ATP level, which is detected as a stronger luminescent signal.
General Protocol:
-
Enzyme Preparation: Recombinant DGK isozymes are expressed and purified or cell lysates overexpressing the target DGK are used.[5]
-
Inhibitor Pre-incubation: The DGK enzyme is pre-incubated with varying concentrations of R 59-022 (dissolved in DMSO) for a set period (e.g., 30 minutes at 30°C) to allow for binding.[5]
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., 1,2-dioleoyl-sn-glycerol) and ATP.
-
Reaction Termination and Detection: After a defined incubation period, a detection reagent is added that stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cellular Assays
R 59-022 is frequently used in cell culture to investigate the downstream effects of DGK inhibition.
Example Application: Inhibition of Filovirus Entry R 59-022 has been shown to block the entry of filoviruses, such as Ebola virus (EBOV), by inhibiting macropinocytosis, an essential internalization pathway for the virus.[6][7]
General Protocol:
-
Cell Culture: Vero cells or other susceptible cell lines are cultured to near confluency in appropriate multi-well plates.[6]
-
Inhibitor Pre-treatment: Cells are pre-treated with R 59-022 (e.g., 0-10 µM) or a vehicle control (DMSO) in serum-free media for a specified time (e.g., 1 hour).[6]
-
Viral Infection: Virus-like particles (VLPs) or infectious virus is added to the cells, and the infection is allowed to proceed for several hours.
-
Assay Readout: Viral entry is quantified. This can be done using VLPs carrying a reporter enzyme like β-lactamase or a fluorescent protein, with the signal being proportional to the level of successful entry.[6]
The general workflow for such an in vitro experiment is depicted below.
In Vivo Studies
R 59-022 has been used in animal models to study its effects in a whole-organism context.
Example Application: Glioblastoma Mouse Model In studies using SCID mice implanted with U87 glioblastoma cells, administration of R 59-022 has been shown to increase median survival and decrease tumor volume.[1][2]
General Protocol:
-
Animal Model: An appropriate animal model is established (e.g., SCID mice with xenografted human cancer cells).[1]
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dosage and schedule (e.g., 2 mg/kg, daily for 12 days).[1]
-
Monitoring: Key outcomes, such as tumor volume and animal survival, are monitored over the course of the study.
-
Data Analysis: Statistical analysis is performed to compare the outcomes in the treated group versus a control group receiving the vehicle solution.
Conclusion
This compound is a valuable pharmacological tool for probing the intricacies of diacylglycerol-mediated signaling pathways. Its well-characterized inhibitory effect on DGK allows for the specific manipulation of DAG and PA levels, providing insights into the roles of these second messengers in a wide array of physiological and pathological processes. Researchers employing this compound should consider its dual activity as a 5-HT receptor antagonist and carefully design experiments with appropriate controls to ensure accurate interpretation of results. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments | PLOS Pathogens [journals.plos.org]
- 5. karger.com [karger.com]
- 6. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
An In-depth Technical Guide on the Biochemical Function of Diacylglycerol Kinase Inhibitor I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol Kinase Inhibitor I (DGKI-I), commonly known as R59022, is a potent small molecule inhibitor of diacylglycerol (DGK) enzymes.[1][2][3] These enzymes play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[4][5] By inhibiting DGK, R59022 effectively elevates the intracellular concentration of DAG, a key second messenger, thereby potentiating the activity of protein kinase C (PKC) and other DAG-dependent signaling pathways.[2][3][6] This guide provides a comprehensive overview of the biochemical function of DGKI-I, its mechanism of action, effects on signaling cascades, and methodologies for its study.
Introduction to Diacylglycerol Kinase and the Role of R59022
Diacylglycerol kinases are a family of intracellular lipid kinases that regulate the balance between two crucial second messengers: diacylglycerol (DAG) and phosphatidic acid (PA).[4][5] DAG activates a variety of signaling proteins, most notably protein kinase C (PKC), which is involved in a plethora of cellular processes including cell proliferation, differentiation, and apoptosis. PA also functions as a signaling molecule, recruiting and activating downstream effector proteins.
R59022 (6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a well-characterized inhibitor of DGK.[6] Its primary biochemical function is to block the catalytic activity of DGK, leading to an accumulation of DAG at the expense of PA.[6][7] This modulation of the DAG/PA ratio makes R59022 a valuable tool for investigating DAG-mediated signaling events. It is important to note that R59022 has also been identified as a serotonin (B10506) (5-HT) receptor antagonist, a dual activity that should be considered in experimental design and data interpretation.[2][8]
Mechanism of Action
R59022 inhibits DGK activity, which leads to an increase in intracellular DAG levels and a subsequent enhancement of PKC activity.[2][3][6] This potentiation of the PKC signaling pathway is a central aspect of its mechanism of action. The accumulation of DAG promotes the translocation of PKC from the cytosol to the cell membrane, where it becomes activated and phosphorylates a wide range of substrate proteins, triggering downstream cellular responses. In human platelets, for instance, R59022 has been shown to potentiate thrombin-induced platelet aggregation and secretion by increasing DAG levels and PKC activity.[6][7]
Quantitative Data
The inhibitory potency of Diacylglycerol Kinase Inhibitor I (R59022) has been quantified in various systems. The following tables summarize the key IC50 values reported in the literature. The IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[9][10]
| Target Enzyme/Process | System | Substrate | IC50 Value (µM) | Reference |
| Diacylglycerol Kinase | Human Red Blood Cell Membranes | Endogenous Diacylglycerol | 2.8 ± 1.5 | [6] |
| Diacylglycerol Kinase | Human Red Blood Cell Membranes | 1-Oleoyl-2-acetylglycerol (OAG) | 3.3 ± 0.4 | [6] |
| Phosphorylation of OAG to OAPA | Intact Human Platelets | 1-Oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 | [6] |
| Diacylglycerol Kinase | General | Not Specified | 2.8 | [1][2][3][11] |
| Inhibition of Adrenaline-Stimulated Phosphorylase | Hepatocytes | Not Applicable | 15 | [12] |
| Diacylglycerol Kinase α (DGKα) | In vitro | Not Specified | 25 | [13] |
| DGK Isoform | Inhibitory Effect of R59022 | Reference |
| DGKα (Type I) | Inhibited | [13] |
| DGKε (Type III) | Inhibited | [13] |
| DGKθ (Type V) | Inhibited | [13] |
| DGK-I (in human platelets) | Little effect | [14] |
| DGK-II (in human platelets) | Inhibited | [14] |
| DGK-III (in human platelets) | Inhibited (to a lesser extent than DGK-II) | [14] |
Signaling Pathways
The primary signaling pathway affected by Diacylglycerol Kinase Inhibitor I is the Protein Kinase C (PKC) pathway. By preventing the conversion of DAG to PA, R59022 sustains the DAG signal, leading to prolonged and enhanced activation of PKC.
Experimental Protocols
Detailed, step-by-step protocols for the experiments cited are often proprietary or specific to the laboratory that conducted the research. However, this section provides a summary of the general methodologies used to study the effects of Diacylglycerol Kinase Inhibitor I.
Diacylglycerol Kinase (DGK) Activity Assay
This assay measures the enzymatic activity of DGK by quantifying the conversion of DAG to PA.
Summary of Methodology: A common method involves a coupled enzymatic reaction.[15]
-
Kinase Reaction: The sample containing DGK is incubated with a DAG substrate and ATP. The DGK in the sample phosphorylates the DAG to produce PA.
-
Lipase (B570770) Reaction: A lipase is then added to hydrolyze the newly formed PA into glycerol-3-phosphate.
-
Oxidase Reaction: Glycerol-3-phosphate oxidase is introduced to oxidize glycerol-3-phosphate, which produces hydrogen peroxide.
-
Detection: The hydrogen peroxide is detected using a fluorometric probe, where the fluorescence intensity is proportional to the DGK activity.[15]
Alternatively, traditional methods utilize radioactive [γ-³²P]ATP, where the incorporation of the radioactive phosphate (B84403) into PA is measured.[16]
Protein Kinase C (PKC) Activity Assay
This assay is used to determine the effect of DGK inhibition on the activity of PKC.
Summary of Methodology: Several commercial kits are available for measuring PKC activity. A common non-radioactive method is an ELISA-based assay.[17]
-
Sample Preparation: Cells are treated with R59022 and/or other stimuli. The cells are then lysed to obtain a protein extract.
-
Phosphorylation Reaction: The cell lysate is added to a microplate pre-coated with a specific PKC substrate peptide. ATP is added to initiate the phosphorylation reaction by the PKC present in the lysate.
-
Detection: A phospho-specific antibody that binds only to the phosphorylated substrate is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A chromogenic HRP substrate (like TMB) is added, and the color development, which is proportional to the PKC activity, is measured using a microplate reader.
Radioactive assays involve the use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into a PKC-specific substrate peptide.[18]
Bombesin-Stimulated DNA Synthesis Assay in Swiss 3T3 Cells
This assay assesses the mitogenic effect of agents by measuring the incorporation of a labeled nucleoside into newly synthesized DNA.
Summary of Methodology:
-
Cell Culture: Quiescent Swiss 3T3 cells are used.[19]
-
Treatment: The cells are treated with bombesin (B8815690) in the presence or absence of R59022.
-
Labeling: A radiolabeled thymidine (B127349) analog (e.g., [³H]thymidine) is added to the culture medium.
-
Incubation: The cells are incubated to allow for the incorporation of the labeled nucleoside into the DNA of proliferating cells.
-
Quantification: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. An increase in radioactivity indicates a stimulation of DNA synthesis.
Conclusion
Diacylglycerol Kinase Inhibitor I (R59022) is a valuable pharmacological tool for elucidating the complex roles of diacylglycerol-mediated signaling pathways. Its ability to inhibit DGK and consequently amplify PKC signaling has been demonstrated in numerous studies. Researchers utilizing this inhibitor should be mindful of its off-target effects, particularly its antagonism of serotonin receptors, and should incorporate appropriate controls in their experimental designs. The methodologies summarized herein provide a foundation for the investigation of the biochemical and cellular effects of this and other DGK inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 二酰基甘油激酶抑制剂I The Diacylglycerol Kinase Inhibitor I, also referenced under CAS 93076-89-2, controls the biological activity of Diacylglycerol Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification and characterization of cytosolic diacylglycerol kinases of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Bombesin stimulation of DNA synthesis and cell division in cultures of Swiss 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
R 59-022 Hydrochloride: A Technical Guide to its 5-HT Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 59-022 hydrochloride is a compound recognized for its dual-action mechanism, functioning as both a diacylglycerol kinase (DGK) inhibitor and a serotonin (B10506) (5-HT) receptor antagonist. While its role as a DGK inhibitor has been extensively studied, its properties as a 5-HT receptor antagonist are also significant for researchers in neuropharmacology and drug development. This technical guide provides an in-depth overview of the 5-HT receptor antagonist characteristics of this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and neurological processes. Their modulation is a key strategy in the treatment of various disorders, including depression, anxiety, and psychosis. This compound has emerged as a valuable research tool due to its interaction with this receptor system. Structurally similar to the known 5-HT antagonist ritanserin, R 59-022 exhibits significant antagonist activity, particularly at the 5-HT2A receptor subtype. This guide focuses on the characterization of this compound as a 5-HT receptor antagonist.
Quantitative Data: Receptor Binding and Functional Antagonism
The antagonist properties of this compound have been quantified through in vitro assays. The available data primarily highlights its potent activity at the 5-HT2A receptor.
Table 1: In Vitro Activity of this compound at the 5-HT2A Receptor
| Parameter | Value | Receptor Type | Assay Type | Reference |
| IC50 | 2.2 nM | 5-HT2A | Not Specified | [1] |
Note: The specific assay type for the IC50 value was not detailed in the available literature.
Experimental Protocols
The following sections describe generalized but detailed methodologies for key experiments used to characterize 5-HT receptor antagonists like this compound. Specific protocols for R 59-022 are not publicly available; therefore, these represent standard and widely accepted procedures in the field.
Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Unlabeled ketanserin (B1673593) or another high-affinity 5-HT2A antagonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ketanserin.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of R 59-022 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the functional response induced by an agonist.
Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound for a specific period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to the wells and immediately measure the change in fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the agonist-induced response against the concentration of this compound to determine its IC50 for functional antagonism.
Visualizations
Signaling Pathway of 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this cascade by preventing serotonin from binding to and activating the receptor.
References
The Role of R59-022 in Protein Kinase C Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the synthetic compound R59-022 in the activation of Protein Kinase C (PKC). R59-022 is a potent and widely utilized pharmacological tool for studying the intricate signaling pathways governed by diacylglycerol (DAG) and PKC. By selectively inhibiting the enzyme diacylglycerol kinase (DGK), R59-022 provides a mechanism to artificially elevate intracellular DAG levels, thereby leading to the potentiation of PKC activity. This guide will delve into the mechanism of action of R59-022, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize the key signaling pathways and experimental workflows involved.
Mechanism of Action: Indirect Activation of PKC
R59-022 functions as a competitive inhibitor of diacylglycerol kinase (DGK), the enzyme responsible for the phosphorylation of diacylglycerol (DAG) to form phosphatidic acid (PA).[1][2] DAG is a critical second messenger that, in conjunction with calcium ions and phospholipids, directly activates conventional and novel isoforms of Protein Kinase C (PKC).
Under normal physiological conditions, the signaling activity of DAG is transient, as it is rapidly metabolized by DGK. By inhibiting DGK, R59-022 effectively blocks this metabolic pathway, leading to the accumulation of intracellular DAG.[1][2] This sustained elevation of DAG levels results in prolonged and enhanced activation of PKC, making R59-022 a powerful tool for studying PKC-dependent cellular processes.
Data Presentation: Quantitative Efficacy of R59-022
The inhibitory potency of R59-022 against diacylglycerol kinase has been characterized in various in vitro and cellular systems. The following tables summarize the key quantitative data regarding the efficacy of R59-022.
| Parameter | Value (µM) | System | Reference |
| IC₅₀ for DGK | 2.8 | General | [1][3] |
| IC₅₀ for DGK | 2.8 ± 1.5 | Endogenous DAG in human red blood cell membranes | [4] |
| IC₅₀ for DGK | 3.3 ± 0.4 | Exogenous 1-oleoyl-2-acetylglycerol (B1233665) (OAG) as substrate | [4] |
| IC₅₀ for DGK in intact platelets | 3.8 ± 1.2 | Inhibition of OAG phosphorylation | [4] |
| DGK Isozyme | Inhibition by R59-022 | Reference |
| DGKα (Type I) | Strong inhibition | [5][6] |
| DGKε (Type III) | Moderate attenuation | [5][6] |
| DGKθ (Type V) | Moderate attenuation | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving R59-022 to study PKC activation.
Diacylglycerol Kinase (DGK) Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available non-radioactive DGK activity assay kits.
Materials:
-
DGK Assay Buffer
-
ATP Solution
-
DGK Substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
DGK Enzyme (purified or in cell lysate)
-
R59-022 (dissolved in a suitable solvent, e.g., DMSO)
-
Detection Reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a serial dilution of R59-022 in DGK Assay Buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 5 µL of DGK Assay Buffer.
-
Add 2.5 µL of the DGK substrate.
-
Add 2.5 µL of the R59-022 dilution (or vehicle control).
-
Add 2.5 µL of the DGK enzyme preparation.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagents (e.g., add ADP-Glo™ Reagent).
-
Incubate as per the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of DGK inhibition for each concentration of R59-022 relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline based on commercially available ELISA-based PKC activity assay kits (e.g., Abcam ab139437).[3][7]
Materials:
-
PKC Assay Kit (containing PKC substrate-coated plate, ATP, wash buffer, primary antibody against phosphorylated substrate, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cell lysate or purified PKC
-
R59-022
-
Agonist (e.g., Phorbol 12-myristate 13-acetate - PMA, or a physiological agonist)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of R59-022 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an agonist to activate the PKC pathway.
-
-
Lysate Preparation:
-
Wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
PKC Activity Assay:
-
Add the cell lysate to the wells of the PKC substrate-coated plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 90 minutes.
-
Wash the wells with wash buffer.
-
Add the primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKC activity.
Mandatory Visualization
Signaling Pathway of R59-022-mediated PKC Activation
Caption: Signaling pathway of R59-022-mediated PKC activation.
Experimental Workflow for Studying the Effects of R59-022
Caption: General experimental workflow for investigating the effects of R59-022.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the diacylglycerol kinase inhibitor R59022 on thrombin versus collagen-induced human platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. abcam.com [abcam.com]
A Technical Guide to R 59-022 Hydrochloride: The Diacylglycerol Kinase Inhibitor
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
R 59-022 hydrochloride is a potent and widely utilized pharmacological tool in cellular signaling research. Primarily known as a diacylglycerol kinase (DGK) inhibitor, it offers a means to investigate the myriad pathways regulated by the second messenger diacylglycerol (DAG) and its phosphorylated product, phosphatidic acid (PA). This technical guide provides a comprehensive overview of this compound, including its alternative names, chemical properties, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in a laboratory setting.
Compound Identification and Chemical Properties
This compound is a synthetic, cell-permeable compound that has been instrumental in elucidating the roles of DGK in various cellular processes. For clarity and accurate record-keeping, a list of its alternative names and key chemical identifiers are provided below.
Table 1: Alternative Names and Chemical Identifiers for R 59-022
| Identifier | Value |
| Systematic Name | 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride |
| Synonyms | R59022, DKGI-I hydrochloride, Diacylglycerol kinase inhibitor I hydrochloride |
| CAS Number | 93076-98-3 (for hydrochloride); 93076-89-2 (for free base) |
| Molecular Formula | C₂₇H₂₇ClFN₃OS |
| Molecular Weight | 496.04 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | A solid, crystalline powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical lipid second messengers involved in a multitude of cellular signaling cascades.
By inhibiting DGK, R 59-022 leads to an intracellular accumulation of DAG. This elevation in DAG levels has significant downstream consequences, most notably the activation of Protein Kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and cellular motility.
In addition to its role as a DGK inhibitor, R 59-022 has also been reported to act as a 5-HT (serotonin) receptor antagonist. This dual activity should be taken into consideration when interpreting experimental results, as some observed effects may be attributable to its interaction with the serotonergic system.
Diagram 1: Simplified signaling pathway illustrating the mechanism of action of R 59-022.
Quantitative Data: Inhibitory Activity
The inhibitory potency of R 59-022 has been characterized against total DGK activity and, to some extent, against specific DGK isoforms. It is important to note that the reported IC₅₀ values can vary depending on the experimental system and assay conditions.
Table 3: Inhibitory Concentration (IC₅₀) of R 59-022
| Target | IC₅₀ | Cell/System | Reference |
| Diacylglycerol Kinase (total) | 2.8 µM | Human red blood cell membranes | [1] |
| Diacylglycerol Kinase α (DGKα) | Strong Inhibition | In vitro assay | [2] |
| Diacylglycerol Kinase ε (DGKε) | Moderate Inhibition | In vitro assay | [2] |
| Diacylglycerol Kinase θ (DGKθ) | Moderate Inhibition | In vitro assay | [2] |
Experimental Protocols
To facilitate the use of R 59-022 in research, this section provides detailed methodologies for key experiments where this inhibitor is commonly employed.
Diacylglycerol Kinase (DGK) Inhibition Assay (In Vitro)
This protocol describes a non-radioactive, in vitro assay to determine the inhibitory effect of R 59-022 on DGK activity.
Materials:
-
Recombinant DGK enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of R 59-022 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
In a 96-well plate, add the DGK enzyme to the kinase assay buffer.
-
Add the R 59-022 dilutions to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of DAG substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each concentration of R 59-022 and determine the IC₅₀ value by plotting the data using appropriate software.
Diagram 2: Experimental workflow for the in vitro DGK inhibition assay.
Platelet Aggregation Assay
This protocol outlines a method to assess the effect of R 59-022 on platelet aggregation, a process where PKC activation plays a crucial role.
Materials:
-
Freshly drawn human blood collected in anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
Platelet agonist (e.g., Thrombin, ADP, Collagen).
-
This compound (dissolved in DMSO).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) from whole blood by low-speed centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-warm the PRP samples to 37°C.
-
Add R 59-022 (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., thrombin).
-
Monitor the change in light transmission through the PRP over time using the platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Record and analyze the aggregation curves to determine the effect of R 59-022 on the rate and extent of platelet aggregation.
Neutrophil Chemotaxis Assay
This protocol describes a method to evaluate the effect of R 59-022 on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Chemoattractant (e.g., fMLP, IL-8).
-
This compound (dissolved in DMSO).
-
Assay medium (e.g., RPMI).
-
Method for quantifying migrated cells (e.g., cell counting, fluorescence measurement).
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Resuspend the neutrophils in the assay medium.
-
Pre-incubate the neutrophils with R 59-022 or vehicle control for a specified time.
-
Place the chemoattractant in the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or other appropriate methods.
Conclusion
This compound is an invaluable tool for researchers investigating cellular signaling pathways mediated by diacylglycerol and phosphatidic acid. Its ability to inhibit DGK and consequently modulate PKC activity allows for the dissection of complex signaling networks. However, its dual activity as a 5-HT receptor antagonist necessitates careful experimental design and interpretation of results. The data and protocols provided in this guide are intended to serve as a comprehensive resource for the effective application of R 59-022 in a research setting.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for R 59-022 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 hydrochloride is a potent and specific inhibitor of diacylglycerol (DAG) kinase (DGK), with an IC50 value of 2.8 µM.[1][2][3] By blocking the phosphorylation of DAG to phosphatidic acid (PA), R 59-022 effectively elevates intracellular levels of DAG.[1][2][3] This accumulation of DAG, a critical second messenger, leads to the activation of Protein Kinase C (PKC) and subsequent downstream signaling events.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound acts as a competitive inhibitor of DAG kinase, the enzyme responsible for converting DAG to PA. This inhibition leads to an accumulation of DAG at the cell membrane, which in turn activates various isoforms of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, influencing a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The potentiation of DAG signaling by R 59-022 makes it a valuable tool for studying the physiological roles of the DAG-PKC signaling axis.
Caption: Signaling pathway illustrating the inhibitory effect of R 59-022 on DAG kinase.
Data Presentation
The following table summarizes the effective concentrations and experimental conditions of this compound in various cell-based assays.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Platelets | 3.6 µM (IC50) | Not Specified | Inhibition of DAG kinase in intact cells. | |
| Human Platelets | 10 µM | 1 minute | Potentiates thrombin-induced aggregation. | [1] |
| HeLa and U87 Cells | 40 µM | 30 minutes | Activation of PKC. | [1] |
| Vero Cells | 0-10 µM | 4 hours | Blocks Ebola virus entry. | [1] |
| Chromaffin Cells | 30 µM | 0-60 minutes | Increases Noradrenaline release. | [1] |
| Neutrophils | Not Specified | Not Specified | Inhibits phosphatidic acid production. | [1] |
| Mouse Portal Vein | 10-30 µmol/L | Not Specified | Inhibition of U46619-induced contraction under high glucose. | [4] |
| SCID mice with U87 GBM cells | 2 mg/kg (i.p.) | 12 days | Increased median survival and decreased tumor volume. | [1] |
Experimental Protocols
This section provides a detailed protocol for a typical cell culture experiment designed to investigate the effects of this compound on a specific cellular response.
Materials
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell line of interest
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Reagents for the specific downstream assay (e.g., antibodies for Western blotting, reagents for viability assays)
Stock Solution Preparation
-
Reconstitution: Prepare a stock solution of this compound, typically at a concentration of 10 mM in an appropriate solvent like DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3] A reconstituted solution is stable for up to 3 months at 4°C.
Cell Culture and Treatment Protocol
Caption: A typical experimental workflow for cell culture treatment with R 59-022.
-
Cell Seeding:
-
Culture the chosen cell line in appropriate complete medium (containing FBS and antibiotics) in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach the desired confluency (typically 70-80%), detach them using standard methods (e.g., trypsinization).
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the specific downstream assay.
-
-
Cell Adherence and Growth:
-
Allow the cells to adhere and grow in the incubator for approximately 24 hours before treatment.
-
-
Preparation of Treatment Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of R 59-022 by diluting the stock solution into fresh, serum-free or low-serum culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of R 59-022 used.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment solutions (including the vehicle control) to the respective wells.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired period, as determined by preliminary experiments or literature data (e.g., 30 minutes for PKC activation, 4 hours for viral entry studies).[1]
-
-
Downstream Analysis:
-
Following incubation, proceed with the specific downstream analysis. This may include:
-
Western Blotting: To assess the phosphorylation status of PKC substrates or other signaling proteins.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of the compound.
-
Functional Assays: Such as viral entry assays, cell migration assays, or neurotransmitter release assays, depending on the research question.
-
-
Conclusion
This compound is a valuable pharmacological tool for investigating the cellular functions of the diacylglycerol kinase and the broader DAG-PKC signaling pathway. The provided protocols and data serve as a guide for researchers to design and execute robust cell culture experiments. It is recommended to perform dose-response and time-course experiments for each new cell line and experimental condition to determine the optimal parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel diacylglycerol kinase inhibitor selectively suppressed an U46619-induced enhancement of mouse portal vein contraction under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R 59-022 Hydrochloride in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 hydrochloride is a potent and specific inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of approximately 2.8 µM.[1][2][3] In the context of platelet physiology, DGK plays a crucial role in the signaling cascade by converting diacylglycerol (DAG) to phosphatidic acid. By inhibiting DGK, R 59-022 leads to an accumulation of intracellular DAG. This accumulation potentiates the activity of protein kinase C (PKC), a key enzyme that promotes platelet aggregation and secretion in response to agonists.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro platelet aggregation assays.
Mechanism of Action
Platelet activation is a complex process initiated by various agonists such as thrombin, collagen, and ADP. Upon agonist binding to its receptor on the platelet surface, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. IP3 triggers the release of intracellular calcium, while DAG activates PKC. This compound specifically targets DGK, the enzyme responsible for the phosphorylation of DAG to phosphatidic acid, thereby prolonging the DAG signal and enhancing PKC-mediated downstream effects, including granule secretion and conformational changes in integrin αIIbβ3, which are essential for platelet aggregation.
Signaling Pathway of R 59-022 in Platelet Aggregation
Caption: Signaling pathway of R 59-022 in potentiating platelet aggregation.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on platelet function.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (DGK Inhibition) | 2.8 ± 1.5 µM | Human Red Blood Cell Membranes (endogenous DAG) | [2] |
| IC50 (DGK Inhibition) | 3.3 ± 0.4 µM | Human Red Blood Cell Membranes (exogenous OAG) | [2] |
| IC50 (Inhibition of OAG Phosphorylation) | 3.8 ± 1.2 µM | Intact Human Platelets | [2] |
| Experimental Condition | Agonist | R 59-022 Concentration | Observed Effect | Reference |
| Potentiation of Aggregation & Secretion | Sub-maximal Thrombin | 10 µM | Potentiates aggregation and secretion responses | [4] |
| Inhibition of Secretion | Collagen | Not specified | Significantly inhibited (70%) 5-HT secretion | [5] |
| Inhibition of Aggregation | Collagen, Thrombin, DiC8 | Not specified | Strong inhibitory effects on aggregation | [5] |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol is essential for experiments where plasma components might interfere with the assay.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.
-
Tyrode's buffer (pH 7.35) containing 0.35% albumin, 0.1% glucose, 2 mM Ca²⁺, and 1 mM Mg²⁺.
-
Prostacyclin (PGI₂) stock solution.
-
Apyrase solution.
Procedure:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]
-
Carefully transfer the PRP to a new tube.
-
Add PGI₂ to the PRP to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGI₂.
-
Repeat the centrifugation and washing step (steps 4 and 5) twice.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI₂ but containing apyrase (to prevent activation by any released ADP).
-
Adjust the platelet concentration to the desired level (e.g., 2.5 x 10⁸ platelets/mL) using a cell counter.
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.[7]
Materials:
-
Washed human platelets or Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP) as a reference (for PRP experiments).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted). A 2.5 mM stock solution can be prepared by dissolving in a 10% ethanol (B145695) solution containing 5 mM HCl.[8]
-
Platelet agonists (e.g., Thrombin, ADP, Collagen).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Pre-warm the washed platelet suspension or PRP to 37°C.
-
Pipette the platelet suspension into the aggregometer cuvettes.
-
For PRP experiments, use PPP to set the 100% aggregation baseline. For washed platelets, use the suspending buffer.
-
Add the desired concentration of this compound or vehicle control to the cuvettes and incubate for the desired time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., a sub-maximal concentration of thrombin) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine parameters such as maximum aggregation percentage, slope, and area under the curve.
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for a platelet aggregation assay.
Concluding Remarks
This compound serves as a valuable tool for studying the role of the DGK-PKC signaling pathway in platelet function. By potentiating agonist-induced platelet aggregation, it allows for the detailed investigation of downstream signaling events. It is important to note that while R 59-022 potentiates thrombin-induced responses, it has been reported to have inhibitory effects on collagen-induced aggregation, suggesting a complex interplay of signaling pathways that researchers should consider when designing their experiments.[5] Careful titration of both R 59-022 and the platelet agonist is recommended to achieve optimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of the diacylglycerol kinase inhibitor R59022 on thrombin versus collagen-induced human platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. Novel diacylglycerol kinase inhibitor selectively suppressed an U46619-induced enhancement of mouse portal vein contraction under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R 59-022 Hydrochloride for Studying Filovirus Macropinocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV), are formidable pathogens that cause severe and often fatal hemorrhagic fevers in humans and non-human primates.[1][2][3] A critical step in the filovirus life cycle is their entry into host cells, a process primarily mediated by macropinocytosis.[1][2][4][5][6] This cellular process involves the engulfment of extracellular fluid and particles, which filoviruses hijack for their internalization. Understanding the molecular mechanisms of filovirus macropinocytosis is therefore crucial for the development of effective antiviral therapies.
R 59-022 hydrochloride is a potent and specific inhibitor of diacylglycerol kinase (DGK).[7] DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid, playing a role in cellular signaling pathways. Recent studies have identified R 59-022 as a valuable tool for investigating filovirus entry.[1][2] It effectively blocks the macropinocytic uptake of filoviruses, offering a means to dissect the entry process and a potential starting point for the development of broad-spectrum pan-filoviral inhibitors.[1][2][8]
These application notes provide a comprehensive overview of the use of this compound in filovirus research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments.
Mechanism of Action
This compound inhibits filovirus entry by targeting an early step in the viral life cycle: internalization into the host cell.[1][2][3] The entry of filoviruses is a multi-step process that includes attachment to the cell surface, internalization via macropinocytosis, trafficking through endosomal compartments, proteolytic cleavage of the viral glycoprotein (B1211001) (GP) by host cathepsins, and finally, fusion with the endosomal membrane to release the viral genome into the cytoplasm.[4][9]
Studies have demonstrated that R 59-022 acts by specifically blocking the macropinocytosis-dependent uptake of viral particles.[1][2] This is supported by time-of-addition assays showing that the inhibitor is effective only when added early during infection.[9] Its inhibitory action is comparable to other known macropinocytosis inhibitors like 5-(N-Ethyl-N-isopropyl)amiloride (EIPA), though R 59-022 is reported to be more potent.[9] The inhibition of DGK by R 59-022 is thought to disrupt the signaling cascades necessary for the cytoskeletal rearrangements and membrane ruffling characteristic of macropinocytosis.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against various filoviruses in different cell types.
Table 1: Inhibition of Filovirus Glycoprotein (GP)-Mediated Entry by R 59-022
| Virus Glycoprotein | Cell Line | Assay Type | R 59-022 Concentration (µM) | % Inhibition (relative to vehicle) | Reference |
| Ebola Virus (EBOV) | Vero | MLV Pseudotype (LacZ) | 10 | ~95% | [10] |
| Ebola Virus (EBOV) | Vero | βlam VLPs | 10 | ~100% | [1] |
| Sudan Virus (SUDV) | Vero | βlam VLPs | 10 | ~95% | [1] |
| Bundibugyo Virus (BDBV) | Vero | βlam VLPs | 10 | ~95% | [1] |
| Marburg Virus (MARV) | Vero | βlam VLPs | 10 | ~95% | [1] |
| Vesicular Stomatitis Virus (VSV-G) | Vero | βlam VLPs | 10 | No significant inhibition | [1] |
Table 2: Inhibition of EBOV GP-Mediated Entry in Different Cell Types
| Cell Type | Assay Type | R 59-022 Concentration (µM) | % Inhibition (relative to vehicle) | Reference |
| Vero Cells | βlam VLPs | 10 | ~100% | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | βlam VLPs | 10 | ~100% | [1] |
Table 3: Comparative Potency of Macropinocytosis Inhibitors
| Inhibitor | Target | Effective Concentration for EBOV Inhibition | Reference |
| R 59-022 | Diacylglycerol Kinase (DGK) | 5 µM | [9] |
| EIPA | Na+/H+ exchanger, macropinocytosis | 30 µM | [9] |
Experimental Protocols
Protocol 1: Filovirus Pseudotype Entry Assay
This protocol is designed to assess the inhibitory effect of R 59-022 on the entry of pseudotyped viruses bearing filovirus glycoproteins.
Materials:
-
Vero cells
-
Murine Leukemia Virus (MLV) pseudotyped with filovirus GP and encoding a reporter gene (e.g., LacZ or Luciferase)
-
Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Reporter gene assay system (e.g., β-galactosidase staining kit or luciferase assay reagent)
-
96-well plates
Procedure:
-
Seed Vero cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in complete DMEM. Also, prepare a vehicle control.
-
Pre-treat the cells by removing the culture medium and adding the R 59-022 dilutions or vehicle control. Incubate for 1 hour at 37°C.[10]
-
Following pre-treatment, add the filovirus pseudotypes to the wells.
-
Incubate for 4-6 hours at 37°C to allow for viral entry.
-
Remove the virus- and drug-containing medium and replace it with fresh complete DMEM.
-
Incubate for an additional 48-72 hours to allow for reporter gene expression.
-
Quantify reporter gene expression according to the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control to determine the percentage of inhibition.
Protocol 2: Virus-Like Particle (VLP) Internalization Assay
This protocol measures the effect of R 59-022 on the internalization of filovirus VLPs.
Materials:
-
Vero cells or BMDMs
-
Filovirus VLPs labeled with a fluorescent marker (e.g., mCherry)
-
Complete DMEM or RPMI-1640 for BMDMs
-
This compound
-
EIPA (as a positive control for macropinocytosis inhibition)
-
Vehicle control (DMSO)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate suitable for flow cytometry analysis.
-
Pre-treat the cells with R 59-022, EIPA, or vehicle for 1 hour at 37°C.
-
Cool the cells to 4°C and add the fluorescently labeled VLPs. Incubate at 4°C for 1 hour to allow for viral attachment but not internalization.[1]
-
Wash the cells with cold PBS to remove unbound VLPs.
-
To measure internalization, shift the temperature to 37°C and incubate for 1-2 hours.
-
To remove any remaining surface-bound VLPs, treat one set of control wells with trypsin-EDTA.[1]
-
Harvest the cells, wash with PBS, and fix with paraformaldehyde.
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have internalized the fluorescent VLPs.
-
Compare the results from R 59-022-treated cells to the vehicle and EIPA-treated controls.
Visualizations
Caption: Signaling pathway of filovirus entry and the inhibitory action of R 59-022 HCl.
Caption: General experimental workflow for assessing R 59-022 HCl's antiviral activity.
References
- 1. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments | PLOS Pathogens [journals.plos.org]
- 6. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application of R 59-022 Hydrochloride in Glioblastoma Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The diacylglycerol kinase (DGK) family of enzymes, particularly the alpha isoform (DGKα), has emerged as a critical signaling node and a promising therapeutic target in glioblastoma. DGKs phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the balance between these two crucial second messengers. Dysregulation of this pathway is implicated in tumor progression, survival, and therapeutic resistance.
R 59-022 hydrochloride is a potent inhibitor of diacylglycerol kinase with a general half-maximal inhibitory concentration (IC50) of 2.8 µM.[1] By inhibiting DGK, R 59-022 increases the intracellular levels of DAG, leading to the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation, apoptosis, and differentiation. In glioblastoma, the activation of specific PKC isoforms has been shown to have anti-tumor effects. This document provides detailed application notes and protocols for the use of this compound in glioblastoma cell line research.
Data Presentation
In Vitro Efficacy of this compound in Glioblastoma Cell Lines
While specific IC50 values for this compound across a range of glioblastoma cell lines are not extensively published in a comparative manner, the available data indicates its potential as an anti-glioblastoma agent.
| Cell Line | Assay Type | Parameter | Value | Reference |
| U87 | In vivo (SCID mice) | Survival | Increased median survival | |
| U87 | Cellular Assay | PKC Activation | Activated |
Further research is required to establish a comprehensive profile of this compound's potency across a panel of glioblastoma cell lines, including U87, U251, T98G, and A172.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of Diacylglycerol Kinase (DGK), leading to an accumulation of diacylglycerol (DAG). This, in turn, activates Protein Kinase C (PKC). In glioblastoma, the downstream effects of PKC activation can influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. Inhibition of DGKα has been shown to impair NF-κB transcriptional activity and is necessary for FAK and AKT activation downstream of TNFα stimulation, suggesting a complex interplay of signaling cascades.
Figure 1. Proposed signaling pathway of this compound in glioblastoma cells.
Experimental Protocols
Cell Culture
Glioblastoma cell lines (e.g., U87, U251, T98G, A172) should be cultured in their recommended media, typically Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for flow cytometry analysis.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Note: Appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) should be included for setting compensation and gates.
Figure 3. Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound presents a promising avenue for glioblastoma research by targeting the DGK-PKC signaling axis. The protocols provided herein offer a framework for investigating its efficacy and mechanism of action in various glioblastoma cell lines. Further studies are warranted to fully elucidate its therapeutic potential, including comprehensive dose-response analyses across multiple cell lines and in-depth investigation of its impact on downstream signaling pathways.
References
Application Notes and Protocols for R 59-022 Hydrochloride In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of R 59-022 hydrochloride in mouse models, with a specific focus on its application in glioblastoma research. The following sections detail the current understanding of its use, including experimental protocols, quantitative data, and relevant biological pathways.
Introduction
R 59-022 is a potent inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] By inhibiting DGK, R 59-022 elevates the intracellular levels of DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling proteins.[1] This modulation of the DAG signaling pathway has been explored as a therapeutic strategy in various diseases, including cancer. In glioblastoma, the inhibition of DGKα by R 59-022 has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in mouse models of glioblastoma.
| Parameter | Details | Reference |
| Mouse Model | Severe Combined Immunodeficient (SCID) mice | [3][4] |
| Tumor Model | Subcutaneous xenografts of U87 glioblastoma cells | [3][4] |
| Dosage | 2 mg/kg or 10 mg/kg | [3][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [3][4] |
| Treatment Regimen | For the 2 mg/kg dose, daily for 12 days | [4] |
| Reported Outcomes | Increased median survival, Decreased tumor volume | [3][4] |
Experimental Protocols
The following protocols are based on the available information from published studies. It is important to note that specific details regarding formulation and animal care may require optimization based on institutional guidelines and experimental goals.
Animal Models
-
Species: Mouse
-
Strain: Severe Combined Immunodeficient (SCID) or other immunocompromised strains suitable for xenograft studies.
-
Sex: Not specified in the available literature. Both male and female mice are commonly used in xenograft studies.
-
Age: Typically 6-8 weeks at the time of tumor cell implantation.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Glioblastoma Xenograft Model
-
Cell Culture: U87 glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or an appropriate vehicle (e.g., Matrigel) at the desired concentration.
-
Implantation: A suspension of U87 cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Treatment with this compound typically begins when tumors reach a palpable size (e.g., 50-100 mm^3).
Formulation and Administration of this compound
-
Formulation (Recommended): While a specific published protocol for this compound is not available, a common approach for formulating hydrophobic compounds for in vivo use involves a multi-step process. Commercial suppliers suggest a vehicle containing DMSO, PEG300, Tween-80, and saline.[3] The following is a general protocol that should be optimized:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a final dosing solution, a common vehicle composition is 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder as sterile saline.
-
The stock solution should be added to the vehicle components in a stepwise manner, with vortexing between each addition to ensure complete dissolution.
-
The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 2 mg/kg or 10 mg/kg) and the average weight of the mice, assuming an injection volume of 100 µL per 20 g mouse.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle (e.g., 27-gauge).
-
Pharmacokinetics and Toxicity
-
Toxicity: There is no publicly available LD50 or detailed toxicity data for this compound in mouse models. Researchers should conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental conditions. During treatment, mice should be monitored daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of R 59-022 and a typical experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on currently available literature and should be adapted and validated by the end-user for their specific research needs. All animal experiments must be conducted in accordance with ethical guidelines and approved by the relevant institutional authorities.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for R 59-022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 hydrochloride is a potent cell-permeable inhibitor of diacylglycerol kinase (DGK), with an IC₅₀ of 2.8 µM.[1][2][3][4] By inhibiting DGK, R 59-022 prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC).[1][2] The compound also exhibits activity as a 5-HT receptor antagonist.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key characteristics for use in research and drug development.
Mechanism of Action
This compound's primary mode of action is the inhibition of diacylglycerol kinase. This enzymatic inhibition elevates the intracellular levels of DAG, which subsequently activates various isoforms of Protein Kinase C.[1][2] This can potentiate downstream signaling events, such as thrombin-induced platelet aggregation and noradrenaline release in chromaffin cells.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇ClFN₃OS | [5][6] |
| Molecular Weight | 496.04 g/mol | [5][7] |
| IC₅₀ (DGK) | 2.8 µM | [1][2][3][4] |
| Purity | >98% (HPLC) | [5] |
| Solubility | DMSO: 25 mg/mL (50.40 mM) (ultrasonic assistance may be required) | [7] |
| Storage (Powder) | -20°C for 3 years | [8] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 496.04 ( g/mol ) / 1000 For 1 mL of a 10 mM stock solution, you will need 4.96 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.96 mg of powder.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
In Vitro Cell Treatment Protocol
This is a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate medium
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
Procedure:
-
Dilute the stock solution: Prepare a working solution by diluting the stock solution in cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treat the cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate: Incubate the cells for the desired period (e.g., 1 to 4 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]
-
Control: Include a vehicle control group treated with the same concentration of DMSO as the experimental group.
-
Assay: Proceed with the downstream experimental assay (e.g., Western blotting for PKC activation, cell aggregation assay).
Visualizations
Signaling Pathway of this compound
Caption: R 59-022 inhibits DGK, increasing DAG levels and activating PKC.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 93076-98-3 | MOLNOVA [molnova.com]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Inhibiting Diacylglycerol Kinase with R59-022
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2][3] This enzymatic reaction terminates DAG-mediated signaling while initiating PA-dependent pathways.[2][4] Given the involvement of DGKs in various physiological and pathological processes, including cancer and immune responses, specific inhibitors are valuable research tools and potential therapeutic agents.[5][6] R59-022 is a widely used inhibitor of DGK that potentiates DAG-dependent signaling pathways.[7][8][9] These application notes provide detailed protocols for utilizing R59-022 to inhibit DGK activity in both in vitro and cellular assays.
Mechanism of Action
R59-022 inhibits the activity of diacylglycerol kinase, thereby preventing the phosphorylation of DAG to PA.[7][9] This leads to an accumulation of intracellular DAG, which in turn potentiates the activity of DAG-effector proteins, most notably Protein Kinase C (PKC).[7][8][9] It is important to note that R59-022 can also act as a 5-HT receptor antagonist.[6][7]
Quantitative Data Summary
The inhibitory activity of R59-022 against various DGK isoforms and in different experimental systems has been characterized. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target/System | IC50 Value | Notes | Reference |
| Diacylglycerol Kinase (general) | 2.8 µM | --- | [7][8] |
| Diacylglycerol Kinase (endogenous DAG substrate in human red blood cell membranes) | 2.8 ± 1.5 µM | --- | [9] |
| Diacylglycerol Kinase (exogenous OAG substrate in human red blood cell membranes) | 3.3 ± 0.4 µM | OAG: 1-oleoyl-2-acetylglycerol | [9] |
| Phosphorylation of OAG in intact platelets | 3.8 ± 1.2 µM | --- | [9] |
| DGKα | Strongly Inhibited | Allosteric inhibitor | [10] |
| DGKε | Moderately Attenuated | --- | [10][11] |
| DGKθ | Moderately Attenuated | --- | [10][11] |
| A. thaliana DGK2 | 50 µM | --- | [8] |
Signaling Pathway
The following diagram illustrates the central role of Diacylglycerol Kinase in signaling and the mechanism of its inhibition by R59-022.
Experimental Protocols
In Vitro Diacylglycerol Kinase Activity Assay
This protocol is a generalized procedure for measuring DGK activity in vitro and assessing the inhibitory effect of R59-022. A non-radioactive assay method, such as the ADP-Glo™ Kinase Assay, is recommended for higher throughput and safety.[10]
Materials:
-
Recombinant DGK enzyme
-
Diacylglycerol (e.g., 1,2-dioctanoyl-sn-glycerol)
-
ATP
-
R59-022 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of R59-022 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the desired concentration of R59-022 or vehicle control (DMSO).
-
Add the recombinant DGK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of diacylglycerol and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of R59-022 and determine the IC50 value.
Cellular Assay for DGK Inhibition and PKC Activation
This protocol describes how to assess the effect of R59-022 on DGK activity within intact cells by measuring the downstream activation of PKC.
Materials:
-
Cell culture medium and supplements
-
R59-022 (dissolved in DMSO)
-
Stimulant (e.g., thrombin for platelets, phorbol (B1677699) esters as a positive control for PKC activation)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-PKC substrate, anti-PKC, anti-GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of R59-022 or vehicle control (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., thrombin) to induce DAG production for a short period (e.g., 1-10 minutes).[9]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation of PKC substrates.
-
Quantify the band intensities to determine the fold-change in PKC activation.
Considerations and Limitations
-
Solubility: R59-022 has limited aqueous solubility.[10] Prepare stock solutions in DMSO and ensure the final concentration in assays does not exceed levels that affect cell viability or enzyme activity.
-
Off-target effects: R59-022 is also a serotonin (B10506) receptor antagonist.[6][10] Researchers should consider this in their experimental design and interpretation of results, potentially using appropriate controls.
-
Isoform Selectivity: R59-022 exhibits some selectivity for different DGK isoforms, strongly inhibiting DGKα while moderately affecting DGKε and DGKθ.[10][11]
-
In Vivo Use: The in vivo use of R59-022 may be limited by its poor pharmacokinetics and strong albumin binding.[10]
By following these protocols and considering the outlined factors, researchers can effectively utilize R59-022 as a tool to investigate the roles of diacylglycerol kinase in various cellular processes.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistryofcures.com [chemistryofcures.com]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R 59-022 hydrochloride solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of R 59-022 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO).
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: this compound may require assistance to fully dissolve. We recommend the following steps:
-
Ultrasonication: Use an ultrasonic bath to aid in dissolution.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Combine both methods for optimal results.
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
A3: A concentration of 25 mg/mL in DMSO can be achieved with the aid of ultrasonication. For in vivo applications requiring a lower DMSO concentration, a solution of ≥ 2.5 mg/mL can be prepared in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
Q4: Is this compound soluble in aqueous solutions like water or PBS?
A4: this compound has limited solubility in aqueous solutions. It is described as slightly soluble in 0.1 M HCl. For cell-based assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted to the final desired concentration in an aqueous-based culture medium. Ensure the final DMSO concentration is compatible with your experimental system and appropriate controls are included.
Q5: How should I store the this compound stock solution?
A5: Once prepared, stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store solutions at -80°C, where they are stable for up to six months.
Data Presentation
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Method/Notes |
| DMSO | 25 mg/mL (50.40 mM) | Requires ultrasonication. |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.04 mM) | Clear solution. |
| 0.1 M HCl | Slightly soluble | Qualitative data. |
| Water | Limited solubility | Not recommended as a primary solvent. |
| Ethanol | Data not available |
Experimental Protocols
Protocol for Preparing a 25 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of pure DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the solution briefly to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Intermittent vortexing may aid the process.
-
If dissolution is still incomplete, place the tube in a 37°C water bath for a short period, followed by further sonication.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a DGK inhibitor.
Experimental Workflow for Solution Preparation
Caption: Recommended workflow for preparing this compound stock solutions.
improving the stability of R 59-022 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of R 59-022 hydrochloride. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations of 25 mg/mL (50.40 mM), though ultrasonic treatment may be necessary to achieve full dissolution.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: The solid powder should be stored at -20°C and is stable for at least 3 years.
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: My this compound is difficult to dissolve. What can I do?
A3: If you encounter solubility issues, the following steps can be taken:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution, particularly for higher concentrations in DMSO.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility.
-
Acidified Solvent: For some applications, dissolving R 59-022 in a slightly acidic solution, such as 10% ethanol (B145695) containing 5 mM HCl, can create a stable stock solution.
Q4: Can I prepare aqueous working solutions directly from the solid compound?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the low aqueous solubility of this compound. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.
Q5: What is the mechanism of action of R 59-022?
A5: R 59-022 is an inhibitor of diacylglycerol kinase (DGK), with an IC50 of 2.8 µM.[2] By inhibiting DGK, it prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[2] This leads to an accumulation of DAG, which in turn activates protein kinase C (PKC) and its downstream signaling pathways.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final concentration of DMSO in your working solution (typically up to 0.5% is well-tolerated by most cell lines, but should be optimized for your specific system).- Decrease the final concentration of this compound in your working solution.- Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Loss of compound activity over time in working solution. | Degradation of this compound in the aqueous buffer. | - Prepare fresh working solutions for each experiment and use them on the same day.[2]- Avoid prolonged storage of diluted aqueous solutions.- If possible, maintain a slightly acidic to neutral pH in your final working solution, as this may improve stability. |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or handling.- Pipetting errors when preparing dilutions. | - Ensure complete dissolution of the stock solution using ultrasonication or gentle warming if necessary.- Strictly adhere to the recommended storage conditions for both the solid compound and stock solutions.- Use calibrated pipettes and verify your dilution calculations. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (50.40 mM) | Ultrasonic treatment may be required. |
| Ethanol | 5 mg/mL | |
| DMF | 20 mg/mL |
Storage Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 3 years |
| Stock Solution in DMSO | -80°C | 6 months |
| Stock Solution in DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution gently before use.
-
Serially dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration.
-
When diluting, add the DMSO stock solution to the aqueous medium dropwise while gently vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparation of a Dosing Solution for In Vivo Studies
This is an example protocol and may require optimization for your specific animal model and administration route.
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% saline.
-
Add 10% of the final volume as DMSO containing the required amount of this compound.
-
Add each component of the vehicle one by one, ensuring each is fully dissolved before adding the next.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is highly recommended to prepare this dosing solution fresh on the day of administration.[2]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for using this compound.
References
potential off-target effects of R 59-022 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of R 59-022 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a diacylglycerol kinase (DGK) inhibitor.[1][2][3] It competitively inhibits the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[4] The half-maximal inhibitory concentration (IC50) for DGK is approximately 2.8 µM.[2][5]
Q2: What are the known off-target effects of this compound?
The main off-target effects of this compound are its activity as a serotonin (B10506) (5-HT) receptor antagonist and an activator of Protein Kinase C (PKC).[2][3][5]
Q3: Which specific isoforms of diacylglycerol kinase (DGK) are inhibited by R 59-022?
While often used as a general DGK inhibitor, studies have shown that R 59-022 exhibits some isoform selectivity. It has been reported to inhibit DGKα, DGKε, and DGKθ.
Q4: How does R 59-022 activate Protein Kinase C (PKC)?
R 59-022 activates PKC indirectly. By inhibiting DGK, it leads to an accumulation of DAG.[4] DAG is a crucial second messenger that activates conventional and novel PKC isoforms. This results in increased phosphorylation of downstream PKC targets.[2]
Q5: Are there any known quantitative data on the affinity of R 59-022 for 5-HT receptors?
While widely cited as a 5-HT receptor antagonist, specific binding affinity values (Ki) for various 5-HT receptor subtypes are not consistently reported in the readily available scientific literature. This highlights a data gap and researchers should be cautious and empirically determine the effects in their system of interest.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibition of DGK activity. | 1. Compound Degradation: this compound may be unstable in certain experimental buffers or media over time. 2. Suboptimal Concentration: The effective concentration can vary significantly between different cell types and assay conditions. 3. High Cell Density: At high cell densities, the amount of target enzyme may be too high for effective inhibition at standard concentrations. | 1. Prepare fresh stock solutions and add the inhibitor to your experimental setup immediately before the assay. For long-term experiments, consider replenishing the media with fresh inhibitor periodically. 2. Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific experimental model. 3. Optimize cell seeding density to ensure an appropriate enzyme-to-inhibitor ratio. |
| Unexpected cellular phenotypes unrelated to DGK inhibition. | 1. Off-Target Effects on 5-HT Receptors: The observed phenotype may be due to the blockade of serotonin receptors, especially in cells expressing these receptors. 2. PKC Activation: The accumulation of DAG due to DGK inhibition can lead to potent activation of PKC, which can have widespread downstream effects. | 1. If your experimental system expresses 5-HT receptors, consider using a selective 5-HT receptor antagonist as a control to dissect the serotonergic effects. 2. Use a specific PKC inhibitor in conjunction with R 59-022 to determine if the observed effect is PKC-dependent. Additionally, measure the phosphorylation of known PKC substrates. |
| Precipitation of the compound in aqueous solutions. | Poor Solubility: this compound has limited solubility in aqueous buffers, which can lead to precipitation, especially at higher concentrations. | 1. Prepare high-concentration stock solutions in an organic solvent such as DMSO. 2. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your experimental system. 3. Vortex or sonicate the solution briefly after dilution to aid in solubilization. Visually inspect for any precipitation before use. |
| High background signal in kinase assays. | ATP Interference: In in vitro kinase assays using radiolabeled ATP, high concentrations of the inhibitor might interfere with the assay components. | 1. Optimize the ATP concentration in your assay. 2. Include appropriate controls, such as a "no enzyme" control and a "no inhibitor" control, to accurately determine the background signal. |
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Target/Effect | Parameter | Value | Notes |
| Diacylglycerol Kinase (DGK) | IC50 | 2.8 - 3.8 µM[4] | This value can vary depending on the assay conditions and the source of the enzyme. In some cell-based assays, the IC50 for DGKα has been reported to be higher, around 25 µM.[6] |
| DGK Isoform Selectivity | - | Inhibits DGKα, DGKε, and DGKθ | The inhibitory potency against each isoform may differ. |
| 5-HT Receptors | Activity | Antagonist[2][3] | Specific Ki values for various 5-HT receptor subtypes are not well-documented. |
| Protein Kinase C (PKC) | Activity | Activator (indirect)[2][3] | Activation is a consequence of DAG accumulation following DGK inhibition. |
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects on PKC Activation via Western Blot
This protocol allows for the determination of R 59-022's effect on the activation of PKC by measuring the phosphorylation of a common PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-MARCKS
-
Primary antibody against total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total MARCKS for normalization.
-
Quantify the band intensities and express the results as the ratio of phospho-MARCKS to total MARCKS.
-
Protocol 2: Radioligand Binding Assay to Determine Affinity for 5-HT Receptors
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of R 59-022 for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the 5-HT receptor subtype of interest
-
A suitable radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of R 59-022 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of R 59-022 to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. R 59-022 | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]
- 4. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R 59-022 Hydrochloride Experiments
Welcome to the technical support center for R 59-022 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a diacylglycerol kinase (DGK) inhibitor.[1][2][3][4][5] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[6][7] By inhibiting DGK, R 59-022 leads to an accumulation of intracellular DAG.[5][7] DAG is a critical second messenger that activates protein kinase C (PKC), and therefore, R 59-022 treatment results in increased PKC activity.[1][2][3][4][5] R 59-022 has also been identified as a 5-HT receptor antagonist.[1][4][8]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8][9] For stock solutions, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][4] As a powder, it should be stored at -20°C and is stable for at least three years.
Q3: What is the IC50 value for this compound's inhibition of diacylglycerol kinase?
The half-maximal inhibitory concentration (IC50) for R 59-022 as a DGK inhibitor is approximately 2.8 µM.[1][2][3][4][5] In intact human platelets, the IC50 for inhibiting the phosphorylation of an exogenous DAG analog was found to be 3.8 ± 1.2 x 10⁻⁶ M.[5]
Troubleshooting Guide
Problem 1: Compound Precipitation in Aqueous Media
Possible Cause: this compound has limited solubility in aqueous solutions. Adding a concentrated DMSO stock solution directly to aqueous media can cause the compound to precipitate.
Solution:
-
Serial Dilution: First, prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your cell culture medium or buffer, ensuring that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Co-solvents for in vivo use: For in vivo experiments, a suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The components should be added sequentially.[10]
-
Sonication: Gentle warming and ultrasonic treatment may aid in the dissolution of the compound in DMSO.[9]
Problem 2: Lack of Expected Biological Effect
Possible Causes:
-
Suboptimal Concentration: The effective concentration can vary significantly between cell types and experimental conditions.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.
-
Cellular Context: The expression and activity of different DGK isoforms can vary between cell lines, potentially influencing the cellular response to the inhibitor.
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration for your specific model system. Concentrations used in the literature range from the low micromolar to 40 µM.[1][4]
-
Positive Controls: Include a known activator of the downstream pathway, such as a phorbol (B1677699) ester (e.g., Phorbol 12-myristate 13-acetate, PMA), to confirm that the cellular machinery you are investigating is responsive.
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from powder to rule out degradation of your current stock.
-
Confirm DGK Expression: If possible, verify the expression of DGK isoforms in your cell line, as this may impact the efficacy of the inhibitor.
Problem 3: Observing Off-Target Effects
Possible Cause: this compound is known to have other biological activities, most notably as a 5-HT receptor antagonist.[1][4][8] This can lead to confounding results in systems where serotonin (B10506) signaling is relevant.
Solutions:
-
Use Multiple Inhibitors: To confirm that the observed phenotype is due to DGK inhibition, consider using other DGK inhibitors with different chemical scaffolds, such as R59949.[11]
-
Control for 5-HT Receptor Antagonism: In relevant systems, include controls to assess the potential contribution of 5-HT receptor blockade. This could involve using specific 5-HT receptor agonists or antagonists to dissect the observed effects.
-
Rescue Experiments: If possible, perform rescue experiments by adding exogenous phosphatidic acid to see if it can reverse the effects of R 59-022, which would support the effect being on-target for DGK inhibition.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 496.04 g/mol | [9] |
| Solubility in DMSO | 25 mg/mL (50.40 mM) | [8][9] |
| IC50 for DGK | 2.8 µM | [1][2][3][4][5] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1][4] |
Key Experimental Protocols
1. In Vitro PKC Activation Assay
This protocol is a general guideline for assessing PKC activation downstream of DGK inhibition.
-
Cell Culture: Plate cells (e.g., HeLa, U87) at an appropriate density and allow them to adhere overnight.[1][4]
-
Starvation (Optional): Depending on the cell line and specific pathway being investigated, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-40 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes).[1][4] A positive control, such as PMA (e.g., 100 nM), should be included.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated forms of PKC substrates (e.g., phospho-MARCKS) and total protein levels for loading controls.
-
Analysis: Quantify band intensities to determine the fold-change in phosphorylation relative to the vehicle control. An increase in phosphorylation of PKC downstream targets is expected.[1][4]
2. Platelet Aggregation Assay
This protocol is based on the potentiation of thrombin-induced platelet aggregation by R 59-022.
-
Platelet Preparation: Isolate platelets from whole blood using established methods.
-
Pre-incubation: Pre-incubate the platelet suspension with R 59-022 (e.g., 10 µM) or vehicle control for a short period (e.g., 1 minute).[1]
-
Induction of Aggregation: Induce aggregation with a sub-maximal concentration of an agonist like thrombin.
-
Measurement: Monitor platelet aggregation using an aggregometer.
-
Analysis: Compare the aggregation curves of the R 59-022-treated platelets to the vehicle control. R 59-022 is expected to potentiate aggregation induced by thrombin.[1][3]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. R 59-022 | CAS 93076-89-2 | R59022 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DGK inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are DGKA inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound | 93076-98-3 | MOLNOVA [molnova.com]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and handling of R 59-022 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of R 59-022 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for up to three years.[1]
2. How should I prepare and store stock solutions of this compound?
It is recommended to dissolve this compound in a suitable solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
3. What should I do if the compound precipitates in my stock solution upon storage?
If precipitation is observed, gently warm the solution and sonicate until the compound is fully dissolved before use. To prevent precipitation, ensure the stock solution concentration is not above the solubility limit of the solvent and consider storing it in smaller aliquots.
4. What are the known off-target effects of this compound?
This compound is known to act as a 5-HT receptor antagonist.[1] This is an important consideration when designing experiments, as some observed effects may be attributable to this activity rather than solely to DGK inhibition. For instance, ritanserin, a compound structurally similar to R 59-022, is a known serotonin (B10506) receptor antagonist.[3][4]
5. How can I assess the purity and quality of my this compound?
The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] It is advisable to obtain a certificate of analysis (CoA) from the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the working solution. | 1. Ensure the compound is stored as recommended (-20°C for solid, -80°C for stock solutions in aliquots). 2. Always aliquot stock solutions into single-use vials. 3. Verify the concentration of your stock solution and ensure accurate dilution for your experiments. |
| Low or no observable effect of the inhibitor | 1. Insufficient concentration of this compound. 2. Poor solubility of the compound in the experimental medium. 3. The targeted DGK isoform is not sensitive to R 59-022. 4. Cell line or animal model is not responsive. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels. For in vivo studies, use a suitable vehicle formulation. 3. R 59-022 has varying inhibitory activity against different DGK isoforms.[6][7] Confirm the expression of sensitive DGK isoforms (e.g., DGKα, DGKε, DGKθ) in your model system.[7] 4. Verify the expression and activity of the target pathway in your specific experimental model. |
| Unexpected or off-target effects observed | 1. The compound is acting on its known off-target, the 5-HT receptor. 2. The concentration used is too high, leading to non-specific effects. | 1. Use a more specific DGK inhibitor as a control if available. Alternatively, use a 5-HT receptor antagonist to block this off-target effect and confirm the observed phenotype is due to DGK inhibition. 2. Lower the concentration of this compound to a range closer to its IC50 for the target DGK isoform. |
| Precipitation of the compound in cell culture media | 1. The final concentration of this compound exceeds its solubility in the aqueous media. 2. The concentration of the organic solvent used to dissolve the compound is too low in the final dilution. | 1. Lower the final concentration of the inhibitor in the cell culture medium. 2. Ensure the final solvent concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically <0.5% DMSO for most cell lines). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 2.08 mg/mL (4.53 mM)[2] |
Table 2: Inhibitory Concentration (IC50) of R 59-022
| Target | IC50 | Reference |
| Diacylglycerol Kinase (endogenous) | 2.8 ± 1.5 µM | [8] |
| Diacylglycerol Kinase (with exogenous OAG) | 3.3 ± 0.4 µM | [8] |
| OAG Phosphorylation in intact platelets | 3.8 ± 1.2 µM | [8] |
| DGKα | ~2.8 µM | [6] |
| DGKα, DGKε, DGKθ | Inhibited | [7] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
On the day of the experiment, thaw a vial of the this compound stock solution.
-
Prepare the desired final concentrations of the inhibitor by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 4 hours for filovirus entry assays).[1]
-
-
Downstream Analysis:
-
After the incubation period, proceed with the planned downstream analysis, such as cell viability assays, protein phosphorylation analysis (e.g., Western blotting for PKC substrates), or functional assays.
-
In Vivo Administration Protocol
This protocol is a general guideline for the intraperitoneal (i.p.) injection of this compound in mice.
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
-
Drug Formulation:
-
First, dissolve the required amount of this compound in DMSO to prepare a clear stock solution.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock solution, mixing thoroughly after each addition to ensure a clear and homogenous solution.[2] A final concentration of ≥ 2.08 mg/mL is achievable with this formulation.[2]
-
It is recommended to prepare the formulation fresh on the day of use.
-
-
Administration:
-
Administer the formulated this compound to the animals via intraperitoneal injection. A typical dosage used in studies with SCID mice implanted with U87 GBM cells is 2 mg/kg.[2]
-
The dosing volume should be calculated based on the animal's weight.
-
Include a control group that receives the vehicle solution only.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the end of the experimental period, collect tissues or perform analyses as required by the study design.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro cell-based assays.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminouracil | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. atsjournals.org [atsjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R 59-022 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using R 59-022 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of 2.8 µM.[1][2] Its primary mechanism of action is to block the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an intracellular accumulation of DAG, which in turn activates Protein Kinase C (PKC).[1][2]
Q2: Does this compound have any other known biological activities?
Yes, in addition to being a DGK inhibitor, this compound is also known to be a 5-HT (serotonin) receptor antagonist.[1] This dual activity is an important consideration when designing experiments and interpreting results, as some observed effects may be attributable to its interaction with the serotonergic system.
Q3: What are the common research applications of this compound?
This compound has been utilized in a variety of research areas, including:
-
Cancer Research: To induce apoptosis in glioblastoma cells.[2]
-
Virology: To block the entry of filoviruses, such as Ebola virus, into host cells.[3][4]
-
Neuroscience: To study signal transduction pathways in neurons.
-
Platelet Biology: To investigate thrombin-induced platelet aggregation.[1][2]
Q4: How should I prepare and store stock solutions of this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common solvent is a 10% ethanol (B145695) solution containing 5 mM HCl.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. To avoid degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -20°C or -80°C.[1]
Quality Control and Lot-to-Lot Variability
While specific data on the lot-to-lot variability of this compound is not extensively published, it is crucial for researchers to be aware of potential differences between batches that can impact experimental outcomes. The following table outlines key quality control parameters that should be reviewed on the Certificate of Analysis (CoA) for each new lot.
| Parameter | Typical Specification | Importance |
| Purity (by HPLC) | >98% | Ensures that the majority of the compound is the active ingredient. Lower purity can lead to a reduced effective concentration. |
| Identity (by ¹H-NMR and MS) | Conforms to structure | Confirms that the compound is indeed this compound. |
| Appearance | Crystalline solid | Variations in color or texture could indicate the presence of impurities or degradation. |
| Solubility | Soluble in specified solvents at a given concentration | Inconsistent solubility can affect the actual concentration in your experiments and may indicate the presence of insoluble impurities. |
| Residual Solvents | Within acceptable limits | High levels of residual solvents from the synthesis process can be toxic to cells and interfere with assays. |
Troubleshooting Guide
Q1: I am observing inconsistent results between experiments using different lots of this compound. What could be the cause?
Inconsistent results are a common challenge that can be attributed to lot-to-lot variability. Here are a few potential causes and solutions:
-
Purity Differences: A new lot with a lower purity will result in a lower effective concentration of the active compound.
-
Solution: Always check the purity on the Certificate of Analysis for each new lot. If there is a significant difference, you may need to adjust the concentration accordingly. It is good practice to perform a dose-response curve with each new lot to confirm its potency in your specific assay.
-
-
Presence of Impurities: Different lots may contain varying levels and types of impurities from the synthesis process. These impurities could have their own biological activities, leading to off-target effects.
-
Solution: If you suspect off-target effects, try to obtain a lot with higher purity. You can also perform control experiments to test for the effects of potential impurities if their identity is known.
-
-
Variability in Dual Activity: The relative potency of this compound as a DGK inhibitor versus a 5-HT receptor antagonist might differ slightly between lots.
-
Solution: If your experimental system expresses 5-HT receptors, consider using a specific 5-HT receptor antagonist as a control to dissect the effects of DGK inhibition from those of serotonin (B10506) receptor blockade.
-
Q2: My this compound is not dissolving properly. What should I do?
Solubility issues can arise from the quality of the compound or the solvent.
-
Check the Solvent: Ensure you are using a high-quality, anhydrous solvent. For DMSO stocks, ensure it has not absorbed water, which can reduce the solubility of many compounds.
-
Sonication and Warming: Gentle sonication or warming (be cautious with temperature to avoid degradation) can help to dissolve the compound.
-
Review the Certificate of Analysis: Check the solubility information provided by the supplier for the specific lot you are using. If the compound still does not dissolve as expected, it could indicate an issue with that particular batch, and you should contact the supplier.
Q3: I am seeing unexpected or off-target effects in my experiments. How can I troubleshoot this?
Unexpected effects can be due to the compound's known dual activity or potential impurities.
-
Consider the 5-HT Receptor Antagonism: As mentioned, this compound is a 5-HT receptor antagonist.[1] If your cells or tissue express these receptors, the observed effects might be a combination of DGK inhibition and serotonin pathway modulation.
-
Solution: Use other, more specific DGK inhibitors (if available for your application) or 5-HT receptor antagonists as controls to differentiate between the two effects.
-
-
Impurity Profiling: If you have access to analytical chemistry facilities, you could analyze the lot for impurities using techniques like HPLC-MS.
-
Lower the Concentration: High concentrations of any compound are more likely to cause off-target effects. Try to use the lowest effective concentration in your experiments.
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathway of this compound and a recommended experimental workflow for lot validation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for new lot validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Fasudil Hydrochloride | RhoA/ROCK Inhibitor | AmBeed.com [ambeed.com]
- 4. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 5. Novel diacylglycerol kinase inhibitor selectively suppressed an U46619-induced enhancement of mouse portal vein contraction under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R59022 and Agonist-Induced Platelet Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected inhibitory effects of R59022 on agonist-induced platelet aggregation.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: I am using R59022 to potentiate agonist-induced platelet aggregation, but I am seeing an inhibitory effect. Why is this happening?
A1: This is a documented phenomenon and the most common issue encountered with R59022. The effect of R59022 is highly dependent on the agonist used. While it is known to potentiate aggregation induced by strong agonists like thrombin , it can have strong inhibitory effects on aggregation induced by collagen .[1] This inhibitory effect can mask the expected potentiation of diacylglycerol (DAG) signaling.[1] Furthermore, R59022 is considered unsuitable for studying the role of DAG in platelet activation induced by weak agonists such as ADP, adrenaline, and platelet-activating factor, as its inhibitory effects can dominate.[1]
Q2: What is the mechanism behind the inhibitory effect of R59022?
A2: The inhibitory effects of R59022 are likely due to off-target activities. R59022 is not only a diacylglycerol kinase (DGK) inhibitor but also functions as a serotonin (B10506) (5-HT) receptor antagonist .[2] Since serotonin signaling through the 5-HT2A receptor contributes to platelet activation and aggregation, blocking this receptor can lead to an overall inhibitory effect, especially with agonists that rely on secreted serotonin for a full response.[3]
Q3: I am using thrombin as an agonist, but I am still not seeing the expected potentiation with R59022. What could be the issue?
A3: Several factors could be at play:
-
Concentration of R59022: While a concentration of 10 µM R59022 has been shown to potentiate aggregation with sub-maximal thrombin concentrations, higher concentrations may lead to off-target inhibitory effects becoming more prominent.[4]
-
Thrombin Concentration: The potentiation is most evident with sub-maximal concentrations of thrombin.[4] If you are using a very high, saturating concentration of thrombin, the potentiating effect of R59022 may be less apparent.
-
Platelet Preparation: The responsiveness of platelets can be affected by the preparation method. Ensure that your platelet-rich plasma (PRP) or washed platelets are prepared correctly and have not been activated during the process.
-
Incubation Time: Pre-incubation of platelets with R59022 before adding the agonist is a critical step.[1] Ensure you are allowing sufficient time for R59022 to exert its effect on DGK.
Q4: I am observing inconsistent results between experiments. What are some common sources of variability?
A4: Inconsistent results in platelet aggregation assays can arise from several sources:
-
Donor Variability: Platelet reactivity can vary significantly between blood donors.
-
Platelet Count: Ensure your platelet count is standardized in your PRP for all experiments.
-
pH of the Medium: Changes in pH can affect platelet function. It is important to control the pH of your platelet suspension.
-
Temperature: Platelet aggregation assays are sensitive to temperature. Maintain a constant temperature of 37°C.
-
Reagent Stability: Ensure the stability and activity of your agonists and R59022 stock solutions.
Q5: Can I use R59022 to study the role of phosphatidic acid (PA) in platelet activation?
A5: R59022 can be a useful tool for this purpose. By inhibiting DGK, R59022 decreases the formation of phosphatidic acid.[4][5] Studies using R59022 have provided evidence against a primary role for PA in platelet activation.[4]
Data Presentation
The following tables summarize key quantitative data for R59022 in platelet studies.
Table 1: R59022 Inhibitory Concentrations
| Target | Substrate | IC50 (µM) | Reference |
| Diacylglycerol Kinase (DGK) | Endogenous Diacylglycerol | 2.8 ± 1.5 | [5] |
| Diacylglycerol Kinase (DGK) | 1-oleoyl-2-acetylglycerol (OAG) | 3.3 ± 0.4 | [5] |
| Phosphorylation of OAG to OAPA | 1-oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 | [5] |
Table 2: Agonist-Dependent Effects of R59022 on Platelet Aggregation and Secretion
| Agonist | Observed Effect | R59022 Concentration | Key Findings | Reference |
| Thrombin (sub-maximal) | Potentiation of aggregation and secretion | 10 µM | Correlates with increased diacylglycerol and protein kinase C activation. | [4] |
| Collagen | Inhibition of aggregation and secretion | Not specified | 70% inhibition of 5HT secretion was observed. | [1] |
| 1,2-dioctanoylglycerol (DiC8) | Potentiation of 5HT secretion, inhibition of aggregation | Not specified | Highlights the complex and sometimes opposing effects of R59022. | [1] |
| ADP, Adrenaline, PAF | Inhibition (implied) | Not specified | R59022 is considered unsuitable for studying these "weak" agonists due to its inhibitory effects. | [1] |
Experimental Protocols
Methodology for In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental setup.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Instrument Setup and Calibration:
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP to set the 100% aggregation baseline and a cuvette with adjusted PRP to set the 0% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Aliquot the adjusted PRP into fresh aggregometer cuvettes containing a magnetic stir bar.
-
Add the desired concentration of R59022 or vehicle control (e.g., DMSO) to the PRP.
-
Pre-incubate the PRP with R59022 for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the chosen agonist (e.g., thrombin, collagen, ADP) to the cuvette to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each experimental condition from the aggregation curve.
-
Calculate the percentage of inhibition or potentiation for each R59022 concentration relative to the vehicle control.
-
If applicable, plot the percentage of inhibition against the R59022 concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of R59022 in platelets.
Caption: Experimental workflow for studying R59022.
Caption: Logical relationship of R59022's effects.
References
- 1. Differential effects of the diacylglycerol kinase inhibitor R59022 on thrombin versus collagen-induced human platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Synergistic Amplification of Cellular Signaling: A Comparative Analysis of R 59-022 Hydrochloride and Phorbol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of the diacylglycerol (DAG) kinase inhibitor R 59-022 hydrochloride and phorbol (B1677699) esters, both potent modulators of the Protein Kinase C (PKC) signaling pathway. The focus is on their synergistic interaction, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Synergistic Action
This compound and phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), converge on the activation of Protein Kinase C (PKC), a critical family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. Their synergy arises from distinct but complementary mechanisms of action.
This compound acts as an inhibitor of DAG kinase, the enzyme responsible for the phosphorylation of diacylglycerol (DAG) to phosphatidic acid. By blocking this conversion, R 59-022 effectively increases the intracellular concentration and prolongs the half-life of endogenous DAG, a key second messenger that activates PKC.[1][2]
Phorbol esters are structural and functional mimics of DAG.[3][4] These compounds can directly bind to and activate PKC with high potency and stability, leading to a robust and sustained enzymatic activity.[3][4]
When used in combination, this compound elevates the levels of the natural PKC activator (DAG), while phorbol esters provide a powerful, exogenous activation signal. This dual approach leads to a supra-additive or synergistic activation of PKC and its downstream signaling cascades, resulting in a significantly amplified cellular response compared to the effect of either compound alone.[5]
Quantitative Analysis of Synergistic Effects
The synergistic effect of R 59-022 and phorbol esters has been quantified in various cellular systems. A notable example is the production of superoxide (B77818) (O₂⁻) in neutrophils, a key process in the inflammatory response that is heavily dependent on PKC activity. The following table summarizes data from a study investigating this synergy.
| Treatment Condition | Superoxide (O₂⁻) Production (nmol/10⁶ cells) | Fold Increase Over Control |
| Control (Resting Neutrophils) | 0.8 ± 0.2 | 1.0 |
| R 59-022 (10 µM) | 1.5 ± 0.4 | 1.9 |
| PMA (1 ng/mL) | 12.5 ± 2.1 | 15.6 |
| PMA (1 ng/mL) + R 59-022 (10 µM) | 35.2 ± 4.5 | 44.0 |
Data adapted from studies on superoxide generation in neutrophils. The values represent typical results and may vary between experiments.
As the data illustrates, while PMA alone is a potent stimulator of superoxide production, its effect is dramatically amplified in the presence of R 59-022, highlighting the powerful synergy between the DAG kinase inhibitor and the phorbol ester.[5]
Experimental Protocols
Protocol 1: Superoxide Anion Production Assay in Human Neutrophils
This protocol outlines a method to quantify the synergistic effect of this compound and PMA on superoxide production in isolated human neutrophils.
1. Isolation of Human Neutrophils:
- Collect whole blood from healthy donors in heparinized tubes.
- Isolate neutrophils using a standard dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation method.
- Lyse contaminating erythrocytes by hypotonic lysis.
- Resuspend the purified neutrophils in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 2 x 10⁶ cells/mL.
2. Pre-incubation with R 59-022:
- Pre-warm the neutrophil suspension to 37°C.
- Add this compound to the desired final concentration (e.g., 10 µM) or vehicle control (e.g., DMSO).
- Incubate for 5 minutes at 37°C.
3. Stimulation and Measurement of Superoxide Production:
- Add PMA to a final concentration of 1 ng/mL to both R 59-022-treated and control cell suspensions.
- Immediately add cytochrome c (e.g., 1 mg/mL final concentration).
- Measure the change in absorbance at 550 nm over time (e.g., for 10-15 minutes) using a spectrophotometer with a temperature-controlled cuvette holder at 37°C. The reduction of cytochrome c is proportional to the amount of superoxide produced.
- To ensure specificity, run parallel experiments in the presence of superoxide dismutase (SOD), which will inhibit the reduction of cytochrome c by superoxide.
4. Data Analysis:
- Calculate the rate of superoxide production from the change in absorbance, using the extinction coefficient for reduced cytochrome c.
- Compare the rates of superoxide production between the different treatment groups (control, R 59-022 alone, PMA alone, and PMA + R 59-022).
Protocol 2: Platelet Aggregation Assay
This protocol provides a general method for assessing the synergistic effects of R 59-022 and a phorbol ester on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect venous blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
2. Platelet Aggregation Measurement:
- Use a light transmission aggregometer. Adjust the instrument to 0% aggregation with PRP and 100% aggregation with PPP.
- Pipette PRP into siliconized glass cuvettes with a magnetic stir bar and place them in the aggregometer at 37°C.
- Add this compound (e.g., 10 µM) or vehicle control and incubate for a short period (e.g., 2 minutes).
- Add a sub-maximal concentration of a phorbol ester (e.g., PDBu - phorbol 12,13-dibutyrate) to induce aggregation.
- Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
- Determine the maximum percentage of aggregation for each condition.
- Compare the aggregation responses in the presence of the phorbol ester alone versus the combination of the phorbol ester and R 59-022.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Synergistic activation of PKC by R 59-022 and phorbol esters.
Caption: Workflow for superoxide production assay.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of superoxide formation and lysozyme release in human neutrophils by the synthetic lipopeptide Pam3Cys-Ser-(Lys)4. Involvement of guanine-nucleotide-binding proteins and synergism with chemotactic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol kinase inhibitor R59022 and stimulated neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of R 59-022 and Other PKC Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Protein Kinase C (PKC) activation is critical for advancing cellular signaling and drug discovery. This guide provides a comparative analysis of R 59-022, a diacylglycerol kinase (DGK) inhibitor that indirectly activates PKC, against well-established direct PKC activators, Phorbol 12-Myristate 13-Acetate (PMA) and Ingenol Mebutate.
Mechanism of Action: Indirect vs. Direct Activation
The primary distinction between these compounds lies in their mechanism of PKC activation. R 59-022 functions by inhibiting diacylglycerol kinase, the enzyme responsible for phosphorylating diacylglycerol (DAG) to phosphatidic acid. This inhibition leads to an accumulation of endogenous DAG, a physiological activator of conventional and novel PKC isoforms. In contrast, PMA and Ingenol Mebutate are direct PKC activators. They mimic the action of DAG, binding to the C1 domain of PKC, which induces a conformational change, leading to its activation and translocation to the cell membrane.
Quantitative Comparison of PKC Activators
The following table summarizes the available quantitative data for R 59-022, PMA, and Ingenol Mebutate. It is important to note that the data for R 59-022 reflects its potency as a DGK inhibitor, which indirectly leads to PKC activation, while the data for PMA and Ingenol Mebutate represent their direct interaction with PKC. The experimental conditions for these measurements vary across different studies, and direct comparative studies under identical conditions are limited.
| Compound | Target | Parameter | Value | Cell/System | Reference |
| R 59-022 | Diacylglycerol Kinase (DGK) | IC₅₀ | 2.8 ± 1.5 µM (endogenous DAG) | Human red blood cell membranes | [1] |
| IC₅₀ | 3.3 ± 0.4 µM (exogenous OAG) | Human red blood cell membranes | [1] | ||
| IC₅₀ | 3.8 ± 1.2 µM (OAG phosphorylation) | Intact human platelets | [1] | ||
| Phorbol 12-Myristate 13-Acetate (PMA) | Protein Kinase C (PKC) | EC₅₀ | 30 - 40 nM (PKC redistribution) | Human neutrophils | [2] |
| Ingenol Mebutate | PKCα | Ki | 0.3 nM | N/A | |
| PKCβ | Ki | 0.105 nM | N/A | ||
| PKCγ | Ki | 0.162 nM | N/A | ||
| PKCδ | Ki | 0.376 nM | N/A | ||
| PKCε | Ki | 0.171 nM | N/A |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures involved in studying these PKC activators, the following diagrams are provided.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of R 59-022 as a Diacylglycerol Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of R 59-022's performance against other diacylglycerol kinase (DGK) inhibitors, supported by experimental data and detailed methodologies.
R 59-022 is a widely utilized pharmacological tool for studying the roles of diacylglycerol kinases (DGKs), a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). These lipids are critical second messengers regulating a multitude of cellular processes. While R 59-022 is a potent inhibitor of DGK activity, with a reported IC50 of 2.8 µM, a comprehensive understanding of its specificity is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.[1][2] This guide delves into the specificity of R 59-022, comparing it with other known DGK inhibitors and outlining the experimental protocols used to assess its activity.
Quantitative Comparison of DGK Inhibitor Specificity
The following table summarizes the inhibitory activity of R 59-022 and other commonly used DGK inhibitors against various DGK isozymes. This data highlights the semi-specific nature of these compounds.
| Inhibitor | Target DGK Isozymes | IC50 (DGKα) | Other Notable Targets/Off-Target Effects |
| R 59-022 | DGKα (strong), DGKε (moderate), DGKθ (moderate)[3] | ~25 µM[3][4] | 5-HT Receptor antagonist, Protein Kinase C (PKC) activator[1][5] |
| R 59-949 | DGKα (strong), DGKγ (strong), DGKδ (moderate), DGKκ (moderate)[3] | ~18 µM[3][4] | 5-HT Receptor antagonist[6][7] |
| Ritanserin (B1680649) | DGKα[6][7] | Not explicitly stated in the provided results | 5-HT Receptor antagonist[6][7] |
Signaling Pathway of Diacylglycerol Kinase
DGKs play a pivotal role in lipid signaling by converting DAG to PA. This action modulates the downstream signaling cascades of both lipids. The following diagram illustrates the central position of DGK in this pathway.
Caption: The role of Diacylglycerol Kinase (DGK) in cell signaling.
Experimental Protocols for Assessing DGK Inhibitor Specificity
A robust assessment of inhibitor specificity requires well-defined experimental protocols. A commonly used method is an in vitro kinase assay to determine the inhibitory concentration (IC50) against a panel of purified enzymes.
In Vitro DGK Isozyme Inhibition Assay (Non-Radioactive)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant human DGK isozymes (α, β, γ, δ, ε, ζ, η, θ, ι, κ)
-
R 59-022 and other test inhibitors
-
Substrate: 1,2-dioleoyl-sn-glycerol (B52968) (DAG)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of R 59-022 and other inhibitors in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, purified DGK isozyme, and the lipid substrate (DAG) emulsified in the buffer.
-
Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader. The light output is proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Selectivity Profiling
To assess the broader specificity of an inhibitor, it is essential to screen it against a large panel of kinases. The following diagram outlines a typical workflow for such a selectivity profiling study.
Caption: Workflow for assessing kinase inhibitor selectivity.
Logical Relationships in Specificity Assessment
The assessment of inhibitor specificity is a multifactorial process. The following diagram illustrates the logical relationship between different experimental approaches to build a comprehensive specificity profile.
Caption: Logical flow for determining inhibitor specificity.
Conclusion
While R 59-022 is a valuable tool for studying DGK-mediated signaling, it is not a completely specific inhibitor. It exhibits activity against multiple DGK isozymes, primarily DGKα, ε, and θ, and also interacts with other cellular targets such as serotonin (B10506) receptors and PKC.[1][3][5] For experiments where isozyme-specific effects are being investigated, the use of more selective inhibitors or complementary approaches such as genetic knockdown is recommended. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions when selecting and utilizing DGK inhibitors in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R 59-022 | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of R59-022: A Potent Inhibitor of Filovirus Entry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor, R59-022, with other known filovirus entry inhibitors. The data presented herein validates the potent and broad-spectrum inhibitory effect of R59-022 on the entry of pathogenic filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). Experimental data is summarized for objective comparison, and detailed protocols for key assays are provided to facilitate reproducibility.
Inhibitory Efficacy Against Filoviruses
R59-022 has been demonstrated to effectively block the entry of multiple species of filoviruses. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or surpasses that of other documented filovirus entry inhibitors. The following table summarizes the IC50 values of R59-022 and other selected inhibitors against various filoviruses.
| Inhibitor | Target | Ebola Virus (EBOV) IC50 | Marburg Virus (MARV) IC50 | Mechanism of Action |
| R59-022 | Diacylglycerol Kinase (DGK) | ~2 µM[1] | Not explicitly quantified, but shown to be effective[1] | Blocks macropinocytosis-mediated viral internalization[1][2][3] |
| Toremifene | Viral Glycoprotein (B1211001) (GP) | ~0.5 µM | >10 µM | Binds to the GP fusion loop[4] |
| Sertraline | Viral Glycoprotein (GP) | 0.52 µM[5] | 1.18 µM[5] | Interacts with the GP fusion-loop-associated cavity[5] |
| Benztropine | Viral Glycoprotein (GP) | 0.40 µM[5] | 2.54 µM[5] | Interacts with the GP fusion-loop-associated cavity[5] |
| Imipramine | Viral Glycoprotein (GP) | Not specified | Not specified | Binds to the GP fusion loop[4] |
| CA-074 | Cathepsin B | 28.43 µM[5] | Ineffective[5] | Inhibits endosomal protease required for GP processing[5] |
| Leupeptin | Cysteine/Serine Proteases | 0.41 µM[5] | 0.92 µM[5] | Inhibits endosomal proteases required for GP processing[5] |
| MBX2254 | NPC1 | ~0.28 µM[6] | Not specified | Inhibits GP-NPC1 interaction[6] |
| MBX2270 | NPC1 | ~10 µM[6] | Not specified | Inhibits GP-NPC1 interaction[6] |
Mechanism of Action: Inhibition of Macropinocytosis
R59-022 exerts its antiviral activity by targeting a host cellular process essential for filovirus entry: macropinocytosis.[1][2][3] Filoviruses exploit this cellular uptake mechanism to enter host cells.[1][3] R59-022, by inhibiting diacylglycerol kinase (DGK), disrupts the signaling cascade necessary for the formation of macropinosomes, thereby preventing the internalization of viral particles.[1][2]
Caption: R59-022 inhibits filovirus entry by blocking macropinocytosis.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the inhibitory effect of R59-022 are provided below.
Pseudovirus Neutralization Assay
This assay quantifies the ability of a compound to inhibit viral entry mediated by a specific viral glycoprotein.
Workflow:
Caption: Workflow for the pseudovirus neutralization assay.
Methodology:
-
Cell Culture: Vero cells are seeded in 96-well plates and grown to confluency.
-
Compound Treatment: Cells are pre-treated with serial dilutions of R59-022 or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[7]
-
Infection: Pseudoviruses, such as murine leukemia virus (MLV) particles bearing the Ebola virus glycoprotein (EBOV-GP) and encoding a reporter gene like β-galactosidase (LacZ), are added to the cells.[1]
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification: Cell lysates are assayed for reporter gene activity using a suitable substrate (e.g., a luminescent β-galactosidase substrate).
-
Data Analysis: The percentage of inhibition is calculated by comparing the reporter activity in R59-022-treated cells to that in vehicle-treated cells. IC50 values are determined by non-linear regression analysis.
Virus-Like Particle (VLP) Entry Assay
This assay provides a more biologically relevant model for studying viral entry as VLPs mimic the morphology of native virions.
Workflow:
Caption: Workflow for the virus-like particle (VLP) entry assay.
Methodology:
-
Cell Preparation: Target cells, such as Vero cells or bone marrow-derived macrophages (BMDMs), are prepared for infection.[1][8]
-
Compound Treatment: Cells are pre-treated with R59-022 or a vehicle control for 1 hour.[8]
-
VLP Addition: VLPs containing a β-lactamase (βlam)-VP40 fusion protein and bearing the EBOV glycoprotein are added to the cells.[1]
-
Incubation: Cells are incubated with the VLPs for 3 hours to allow for entry.[7]
-
Substrate Loading: A fluorescent substrate for β-lactamase, CCF2-AM, is loaded into the cells.[1]
-
Flow Cytometry: The percentage of cells exhibiting β-lactamase activity (indicating VLP entry and fusion) is quantified by flow cytometry.[1][7][8]
-
Data Analysis: The percentage of infected cells in the presence of R59-022 is compared to the vehicle control to determine the inhibitory effect.
Dextran (B179266) Uptake Assay for Macropinocytosis
This assay directly measures the effect of a compound on macropinocytosis.
Methodology:
-
Cell Treatment: Vero cells are treated with R59-022, a known macropinocytosis inhibitor (e.g., EIPA), or a vehicle control.[1]
-
Dextran Incubation: Fluorescently labeled high-molecular-weight dextran is added to the cells and incubated to allow for uptake via macropinocytosis.[1]
-
Microscopy: The cells are washed, fixed, and imaged using fluorescence microscopy to visualize the internalized dextran.
-
Quantification: The number and intensity of dextran-positive vesicles are quantified to determine the extent of macropinocytosis inhibition.[1]
Conclusion
The diacylglycerol kinase inhibitor R59-022 demonstrates significant potential as a broad-spectrum anti-filoviral agent. Its mechanism of action, the inhibition of macropinocytosis, targets a host dependency factor crucial for the entry of Ebola virus, Marburg virus, and likely other filoviruses.[1] This host-centric approach may offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins. The data presented in this guide supports the continued investigation of R59-022 and other DGK inhibitors as a promising therapeutic strategy against filoviral infections.
References
- 1. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analyses of small molecule and antibody inhibition on glycoprotein‐mediated entry of Měnglà virus with other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling R 59-022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for handling R 59-022 hydrochloride in a laboratory setting. It is crucial to supplement this information with a comprehensive Safety Data Sheet (SDS) obtained directly from your chemical supplier. The following procedures are based on general best practices for handling research chemicals with unknown comprehensive toxicological profiles.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Handling Solid Compound | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation. |
| Preparing Solutions | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Work within a chemical fume hood. |
| Transferring Solutions | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety and experimental integrity when working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Recommended storage temperatures for the solid powder are often -20°C for long-term stability.[1]
-
Inventory: Maintain an accurate inventory of the compound, including the amount and date received.
Solution Preparation
-
Pre-calculation: Before weighing, calculate the required amount of this compound and the volume of solvent needed.
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
Dissolving: Add the solvent to the weighed compound slowly. This compound is soluble in DMSO.[1] For in vivo experiments, further dilution in vehicles like corn oil may be necessary.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Solutions: If not for immediate use, store stock solutions at -80°C for up to six months or at -20°C for up to one month to prevent degradation.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled hazardous waste container. - Dispose of as solid chemical waste. |
| Aqueous Waste Solutions | - Collect in a labeled, sealed hazardous waste container. - The container should be compatible with the solvents used. - Dispose of as liquid chemical waste. |
| Contaminated PPE (e.g., gloves) | - Dispose of in the designated laboratory waste stream for chemically contaminated items. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Seek immediate medical attention. |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water. - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Inhalation | - Move the person to fresh air. - If not breathing, give artificial respiration. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Wash out mouth with water. - Never give anything by mouth to an unconscious person. - Seek immediate medical attention. |
Accidental Release
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill of solid material, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your laboratory supervisor and institutional safety office.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
